molecular formula C9H9Cl2NO2 B1532724 Isopropyl 2,6-dichloroisonicotinate CAS No. 99055-12-6

Isopropyl 2,6-dichloroisonicotinate

Cat. No.: B1532724
CAS No.: 99055-12-6
M. Wt: 234.08 g/mol
InChI Key: CJXYWVNGWNRZMU-UHFFFAOYSA-N
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Description

Isopropyl 2,6-dichloroisonicotinate (CAS 907545-65-7) is a chemical compound valuable in organic synthesis and industrial research. It belongs to a class of 2,6-dichloroisonicotinic acid derivatives known for their utility as key intermediates . The 2,6-dichloropyridine scaffold is a prominent structure in medicinal and agrochemical chemistry. Its value lies in the two differentially reactive chlorine atoms, which allow for selective, stepwise functionalization, a process known as desymmetrization . This makes it a versatile building block for constructing more complex molecules. Specifically, this and similar esters are used in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to create nitrogen-containing derivatives . These synthetic applications are crucial in the development of potential pharmaceutical ingredients and agrochemical agents . As a derivative of 2,6-dichloroisonicotinic acid, the compound serves as a strategic precursor for further chemical transformation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2,6-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)6-3-7(10)12-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXYWVNGWNRZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of 2,6-dichloroisonicotinic acid isopropyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 2,6-Dichloroisonicotinic Acid Isopropyl Ester

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2,6-dichloroisonicotinic acid isopropyl ester, a compound of interest in agrochemical and pharmaceutical synthesis.[1] Given the absence of extensive public data on the stability profile of this specific ester, this document outlines a robust, first-principles-based approach to characterizing its degradation pathways and establishing its intrinsic stability. We will detail the requisite experimental protocols for forced degradation studies, the selection and application of appropriate analytical methodologies, and the logical framework for data interpretation, thereby creating a self-validating system for its stability assessment.

Introduction: The Imperative of Stability Profiling

2,6-Dichloroisonicotinic acid and its derivatives are recognized for their roles in inducing systemic acquired resistance (SAR) in plants.[2][3][4] The isopropyl ester, in particular, serves as a crucial intermediate in the synthesis of more complex molecules.[1] The stability of this intermediate is paramount, as degradation can lead to the formation of impurities that may be toxic, reactive, or otherwise compromise the quality and yield of the final product.

Forced degradation studies are an indispensable tool in pharmaceutical and chemical development.[5][6] They provide critical insights into the chemical behavior of a molecule under stress conditions, helping to:

  • Elucidate potential degradation pathways.[6]

  • Identify likely degradation products.

  • Develop and validate stability-indicating analytical methods.[6]

  • Inform decisions on formulation, packaging, and storage conditions.[5]

This guide will lay out a comprehensive strategy for a forced degradation study of 2,6-dichloroisonicotinic acid isopropyl ester, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][7]

Physicochemical Properties and Predicted Degradation Pathways

Molecular Structure and Physicochemical Properties
  • Molecular Formula: C₉H₉Cl₂NO₂

  • Molecular Weight: 234.08 g/mol

  • Structure:

    Caption: Molecular structure of 2,6-dichloroisonicotinic acid isopropyl ester.

A summary of predicted and known properties of the parent acid is presented in Table 1.

PropertyValue (for 2,6-dichloroisonicotinic acid)Reference
Melting Point209-212 °C[2]
Boiling Point437.8±40.0 °C (Predicted)[2]
pKa2.63±0.10 (Predicted)[2]
Water SolubilityInsoluble[2][8]
Predicted Degradation Pathways

Based on the chemical structure, which features an ester functional group and a chlorinated pyridine ring, the following degradation pathways are anticipated:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,6-dichloroisonicotinic acid and isopropanol.[9][10] This is expected to be the primary degradation pathway in aqueous environments.

  • Oxidation: The pyridine ring, while relatively stable, could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under strong oxidative stress.[11][12]

  • Photolysis: Aromatic systems and halogenated compounds can be susceptible to photodegradation.[13][14] UV or visible light exposure could potentially lead to dehalogenation or other complex rearrangements.

  • Thermolysis: At elevated temperatures, thermal decomposition may occur, potentially involving decarboxylation (less likely for the ester), dehalogenation, or fragmentation of the isopropyl group.[15][16]

The following diagram illustrates the most probable degradation pathways.

G 2,6-dichloroisonicotinic acid isopropyl ester 2,6-dichloroisonicotinic acid isopropyl ester 2,6-dichloroisonicotinic acid + isopropanol 2,6-dichloroisonicotinic acid + isopropanol 2,6-dichloroisonicotinic acid isopropyl ester->2,6-dichloroisonicotinic acid + isopropanol Hydrolysis (Acid/Base) Dehalogenated products Dehalogenated products 2,6-dichloroisonicotinic acid isopropyl ester->Dehalogenated products Photolysis (UV/Vis) N-oxide derivatives N-oxide derivatives 2,6-dichloroisonicotinic acid isopropyl ester->N-oxide derivatives Oxidation (e.g., H2O2) Thermal fragments Thermal fragments 2,6-dichloroisonicotinic acid isopropyl ester->Thermal fragments Thermolysis (High Temp)

Caption: Predicted degradation pathways for 2,6-dichloroisonicotinic acid isopropyl ester.

Experimental Design: Forced Degradation Studies

A systematic forced degradation study will be conducted to explore the stability of 2,6-dichloroisonicotinic acid isopropyl ester under various stress conditions. The goal is to achieve 5-20% degradation, which is sufficient to identify degradation products without leading to secondary degradation.[7]

General Experimental Workflow

The overall workflow for the forced degradation study is depicted below.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Prepare stock solution of ester Prepare stock solution of ester Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Prepare stock solution of ester->Hydrolytic (Acid, Base, Neutral) Oxidative (H2O2) Oxidative (H2O2) Prepare stock solution of ester->Oxidative (H2O2) Photolytic (UV/Vis) Photolytic (UV/Vis) Prepare stock solution of ester->Photolytic (UV/Vis) Thermal (Solid, Solution) Thermal (Solid, Solution) Prepare stock solution of ester->Thermal (Solid, Solution) HPLC-UV for quantification HPLC-UV for quantification Hydrolytic (Acid, Base, Neutral)->HPLC-UV for quantification Oxidative (H2O2)->HPLC-UV for quantification Photolytic (UV/Vis)->HPLC-UV for quantification Thermal (Solid, Solution)->HPLC-UV for quantification LC-MS for identification LC-MS for identification HPLC-UV for quantification->LC-MS for identification NMR for structural elucidation NMR for structural elucidation LC-MS for identification->NMR for structural elucidation Mass balance calculation Mass balance calculation NMR for structural elucidation->Mass balance calculation Degradation pathway elucidation Degradation pathway elucidation Mass balance calculation->Degradation pathway elucidation Stability-indicating method validation Stability-indicating method validation Degradation pathway elucidation->Stability-indicating method validation

Caption: General workflow for the forced degradation study.

Detailed Experimental Protocols

4.2.1 Hydrolytic Degradation

  • Preparation: Prepare a 1 mg/mL solution of the ester in a suitable organic solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at 60°C and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Prior to analysis, neutralize the acidic and basic samples.

4.2.2 Oxidative Degradation

  • Preparation: Prepare a 0.1 mg/mL solution of the ester in a suitable organic solvent.

  • Oxidation: Add 3% hydrogen peroxide to the solution.

  • Incubation: Incubate the solution at room temperature and analyze samples at appropriate time points.

4.2.3 Photolytic Degradation

  • Preparation: Expose a solid sample and a 0.1 mg/mL solution of the ester to light.

  • Exposure: Use a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][18]

  • Control: Wrap a control sample in aluminum foil to protect it from light.

  • Analysis: Analyze the samples after the exposure period.

4.2.4 Thermal Degradation

  • Solid State: Place the solid ester in a temperature-controlled oven at temperatures ranging from 60°C to 150°C.

  • Solution State: Heat a 0.1 mg/mL solution of the ester in a suitable solvent at 60°C.

  • Analysis: Analyze samples at appropriate time points.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques will be employed for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To separate the parent compound from its degradation products and to quantify the extent of degradation.

  • Method: A reverse-phase HPLC method with UV detection will be developed and validated. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.

  • Validation: The method will be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: To identify the degradation products.

  • Method: The HPLC method will be coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the degradation products, which will aid in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the structure of significant degradation products.

  • Method: If a degradation product is formed in sufficient quantity, it will be isolated using preparative HPLC and its structure will be confirmed by ¹H and ¹³C NMR.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): To determine the melting point and purity of the solid ester, and to investigate any solid-state phase transitions.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the solid ester and to identify the temperature at which it begins to decompose.

Data Interpretation and Reporting

The data from the forced degradation studies will be used to construct a comprehensive stability profile of 2,6-dichloroisonicotinic acid isopropyl ester.

Quantitative Analysis and Mass Balance

The percentage of degradation will be calculated for each stress condition. A mass balance will be performed to account for the parent compound and all major degradation products. The expected outcomes are summarized in the table below.

Stress ConditionExpected Degradation Products
Acid/Base Hydrolysis2,6-dichloroisonicotinic acid, isopropanol
OxidationN-oxide derivatives, ring-opened products
PhotolysisDehalogenated products, rearranged isomers
ThermalFragmentation products
Elucidation of Degradation Pathways

The identity of the degradation products will be used to propose detailed degradation pathways, which will provide a deeper understanding of the molecule's chemical liabilities.

Conclusion

This technical guide provides a rigorous and scientifically sound framework for the comprehensive assessment of the thermodynamic stability of 2,6-dichloroisonicotinic acid isopropyl ester. By systematically applying forced degradation methodologies and employing a suite of advanced analytical techniques, a thorough understanding of the compound's intrinsic stability and degradation profile can be achieved. The resulting data will be invaluable for ensuring the quality, safety, and efficacy of any downstream processes or products involving this important chemical intermediate. The successful execution of this plan will provide a robust data package to support further development and regulatory filings.

References

  • Isopropyl 2,6-dichloroisonicotinate - MySkinRecipes. (n.d.). Retrieved February 14, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 14, 2026, from [Link]

  • Bhatt, P., et al. (2025). Biodegradation of Chlorinated Compounds—A Review.
  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Iram, F., et al. (2016).
  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. (n.d.). Pharmaceutical Technology.
  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Iram, F., et al. (2017). Forced Degradation Studies.
  • Kaiser, J. P., & Feng, Y. (n.d.). Degradation of Pyridines in the Environment.
  • Resolve Mass Laboratories. (2025).
  • Wang, Y., et al. (2024).
  • Photostability - IAGIM. (n.d.). Retrieved February 14, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

  • Process for the preparation of 2,6-dichloronicotinonitriles. (2000).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). (n.d.).
  • Initial stages of thermal decomposition of LiPF6-based lithium ion battery electrolytes by detailed Raman and NMR spectroscopy - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse... (2002).
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.). Retrieved February 14, 2026, from [Link]

  • Biodegradation of pyridine by an isolated bacterial consortium/strain and bio-augmentation of strain into activated sludge to enhance pyridine biodegrad
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (n.d.).
  • Thermal decomposition of LiPF 6-based electrolytes for lithium-ion batteries. (2005). The Electrochemical Society.
  • Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (2022). Retrieved February 14, 2026, from [Link]

  • Module 02 Hydrolysis Hydrolysis is the breaking of a molecular bond by reaction with water. In liquid preparations, water can f - COP Bela. (n.d.). Retrieved February 14, 2026, from [Link]

  • 26-Dichloroisonicotinic Acid 98.0%(GC) | PureSynth. (n.d.). Retrieved February 14, 2026, from [Link]

  • Hydrolysis product troubleshooting : r/Chempros - Reddit. (2024). Retrieved February 14, 2026, from [Link]

  • A Detailed Investigation of the Thermal Reactions of LiPF6 Solution in Organic Carbonates Using ARC and DSC. (n.d.). The Electrochemical Society.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC. (2023). Retrieved February 14, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n;. (n.d.). Retrieved February 14, 2026, from [Link]

  • The thermal decomposition of diisopropyl ether - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Reduction of ester formation in isobutyraldehyde oxidation. (2015).
  • Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Role of Isopropyl 2,6-dichloroisonicotinate as an intermediate in pyridine herbicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic role of Isopropyl 2,6-dichloroisonicotinate as a critical intermediate in the synthesis of pyridine-based herbicides, specifically focusing on its conversion to the 4-amino-2,6-dichloropyridine scaffold—a universal precursor for auxinic herbicides like Aminopyralid and next-generation arylpicolinates like Halauxifen-methyl .

Executive Summary

This compound (CAS 99055-12-6) serves as a high-value synthetic intermediate in the agrochemical industry. While the parent compound, 2,6-dichloroisonicotinic acid (INA), is a known plant defense activator (SAR inducer), the isopropyl ester is primarily utilized as a stable, lipophilic precursor for the Curtius rearrangement . This transformation yields 4-amino-2,6-dichloropyridine , a versatile scaffold essential for synthesizing 4-aminopicolinate herbicides (e.g., Aminopyralid , Picloram analogs) and novel arylpicolinates (e.g., Halauxifen-methyl ). Its strategic value lies in enabling the efficient introduction of the 4-amino functionality onto the pyridine ring while preserving the 2,6-dichloro substitution pattern required for biological activity.

Chemical Profile & Strategic Utility[1]

Physicochemical Properties
PropertySpecification
IUPAC Name Isopropyl 2,6-dichloropyridine-4-carboxylate
CAS Number 99055-12-6
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Appearance White to off-white crystalline solid or viscous liquid
Solubility Soluble in organic solvents (DCM, Toluene, Ethyl Acetate); insoluble in water
Key Reactivity Nucleophilic acyl substitution (hydrazinolysis), Curtius rearrangement
Retrosynthetic Logic

The synthesis of modern auxinic herbicides often requires a pyridine ring decorated with:

  • An amino group (-NH₂) at the 4-position (critical for auxin receptor binding).

  • Halogens (Cl/F) or Aryl groups at the 3, 5, or 6-positions.

  • A carboxylic acid at the 2-position (picolinic acid core).

This compound provides a shortcut to the 4-amino core. By starting with the carboxylate at the 4-position, chemists can convert it to an amine via the Curtius rearrangement. This "reverse engineering" approach allows for the subsequent installation of the 2-carboxylic acid via carbonylation of the 2-chloro substituent, a method often superior to direct amination of picolinic acids.

Synthetic Pathways & Mechanism[2]

Synthesis of the Intermediate

The industrial production typically begins with Citrazinic acid (2,6-dihydroxyisonicotinic acid), which is chlorinated and esterified.

Pathway:

  • Chlorination: Citrazinic acid + POCl₃ → 2,6-dichloroisonicotinoyl chloride.

  • Esterification: Acid chloride + Isopropanol → This compound .

The Core Transformation: Curtius Rearrangement

The pivotal role of this intermediate is its conversion to 4-amino-2,6-dichloropyridine . The isopropyl ester is preferred over the methyl ester in some protocols due to improved solubility in non-polar solvents used during the rearrangement.

Mechanism:

  • Hydrazinolysis: The isopropyl ester reacts with hydrazine to form the acyl hydrazide .

  • Diazotization: Reaction with NaNO₂/HCl yields the acyl azide .

  • Thermal Rearrangement: Heating the acyl azide releases N₂ to form an isocyanate intermediate.

  • Hydrolysis: The isocyanate reacts with water (or acid) to release CO₂ and yield the amine .

Downstream Herbicide Synthesis

From the 4-amino-2,6-dichloropyridine scaffold, two major herbicide classes are accessed:

  • Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid):

    • Step 1: Chlorination at the 3-position → 4-amino-2,3,6-trichloropyridine.

    • Step 2: Selective metallation (Li/Mg) at the 2-position followed by CO₂ quenching (carboxylation) converts the 2-Cl to 2-COOH.

  • Halauxifen-methyl (Arylpicolinate):

    • Step 1: Suzuki-Miyaura coupling at the 6-position replaces one Cl with an aryl group.

    • Step 2: Carbonylation at the 2-position introduces the ester.

    • Step 3: Chlorination at the 3-position.[1][2][3]

Visualization of Synthetic Logic

G Citrazinic Citrazinic Acid (Start) Intermediate This compound (The Core Intermediate) Citrazinic->Intermediate 1. POCl3 2. iPrOH Hydrazide Acyl Hydrazide Intermediate->Hydrazide Hydrazine Azide Acyl Azide Hydrazide->Azide NaNO2 / HCl Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (-N2) Scaffold 4-Amino-2,6-dichloropyridine (Universal Scaffold) Isocyanate->Scaffold Hydrolysis Aminopyralid Aminopyralid (Herbicide) Scaffold->Aminopyralid 1. Chlorination (C3) 2. Carboxylation (C2) Picloram Picloram (Herbicide) Scaffold->Picloram 1. Chlorination (C3, C5) 2. Carboxylation (C2) Halauxifen Halauxifen-methyl (Herbicide) Scaffold->Halauxifen 1. Suzuki Coupling (C6) 2. Carboxylation (C2)

Caption: Synthetic flow from this compound to key pyridine herbicides via the Curtius rearrangement.

Experimental Protocol: Curtius Rearrangement

Objective: Conversion of this compound to 4-amino-2,6-dichloropyridine.

Reagents
  • This compound (1.0 eq)

  • Hydrazine hydrate (80%, 5.0 eq)

  • Sodium nitrite (1.2 eq)

  • Hydrochloric acid (conc.)

  • Acetic acid / Water

Methodology
  • Hydrazide Formation: Dissolve the isopropyl ester in ethanol. Add hydrazine hydrate dropwise at 0°C. Stir at room temperature for 4 hours. Filter the precipitated 2,6-dichloroisonicotinic acid hydrazide . Yield >90%.

  • Diazotization: Suspend the hydrazide in dilute HCl at 0-5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. Stir for 30 min. Extract the acyl azide with dichloromethane (DCM). Caution: Azides are shock-sensitive; keep in solution.

  • Rearrangement & Hydrolysis: Dry the DCM layer. Add to a refluxing mixture of acetic acid and water (1:1). The DCM distills off, and the azide rearranges to the isocyanate, which immediately hydrolyzes.

  • Isolation: Basify the aqueous solution with NaOH to pH 10. The product, 4-amino-2,6-dichloropyridine , precipitates as a white solid. Filter and dry.[4]

Validation:

  • 1H NMR (DMSO-d6): δ 6.63 (s, 2H, Ar-H), 6.88 (br s, 2H, NH₂).

  • Melting Point: 162–169 °C.

Safety & Environmental Impact

Handling
  • Skin/Eye Irritation: The isopropyl ester and its chlorinated derivatives are potent irritants. Use full PPE (nitrile gloves, goggles).

  • Azide Hazard: The acyl azide intermediate in the Curtius pathway is potentially explosive if isolated and dried. Always process it in solution.

Environmental Fate
  • Hydrolysis: The isopropyl ester hydrolyzes in moist soil to 2,6-dichloroisonicotinic acid (INA) .

  • Biological Activity: INA is a systemic acquired resistance (SAR) inducer. While not herbicidal itself, its presence in soil can alter plant defense signaling in non-target flora.

  • Degradation: The pyridine ring is persistent but eventually degrades via photolysis and microbial ring cleavage under aerobic conditions.

References

  • Google Patents. (2001). Process for the preparation of 2,6-dichloronicotinonitriles and derivatives.
  • National Institutes of Health (PubChem). (2024). 2,6-Dichloroisonicotinic acid - Compound Summary. Retrieved from [Link]

Sources

Isopropyl 2,6-dichloroisonicotinate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Isopropyl 2,6-dichloroisonicotinate , a specialized chlorinated pyridine derivative used primarily in agrochemical research and development.

Executive Summary

This compound (CAS 99055-12-6 ) is the isopropyl ester derivative of 2,6-dichloroisonicotinic acid (INA). It serves as a critical intermediate in the synthesis of agrochemicals, specifically acting as a lipophilic pro-drug for Systemic Acquired Resistance (SAR) inducers. Unlike its parent acid, the isopropyl ester exhibits enhanced cuticle permeability, making it a preferred building block for foliar-applied plant defense activators and selective herbicides.

This guide details the chemical identity, physicochemical profile, industrial synthesis, and biological mechanism of action for researchers and process chemists.

Chemical Identity & Crystallography

The compound is characterized by a pyridine ring substituted with chlorine atoms at the 2- and 6-positions, and an isopropyl carboxylate moiety at the 4-position. This substitution pattern imparts significant metabolic stability and lipophilicity.

Table 1: Chemical Identifiers
Identifier TypeValue
Chemical Name This compound
IUPAC Name Propan-2-yl 2,6-dichloropyridine-4-carboxylate
CAS Number 99055-12-6
Molecular Formula C

H

Cl

NO

Molecular Weight 234.08 g/mol
SMILES CC(C)OC(=O)c1cc(Cl)nc(Cl)c1
MDL Number MFCD18897592
Structure Class Chlorinated Pyridine Ester
Structural Visualization

The following diagram illustrates the connectivity and functional groups of this compound.

ChemicalStructure Figure 1: Structural Connectivity of this compound Core Pyridine Ring (Aromatic Heterocycle) Cl2 2-Chloro (Electron Withdrawing) Core->Cl2 Pos 2 Cl6 6-Chloro (Electron Withdrawing) Core->Cl6 Pos 6 Ester 4-Carboxylate Linker (Ester Bond) Core->Ester Pos 4 Isopropyl Isopropyl Group (Lipophilic Tail) Ester->Isopropyl O-Alkyl

Physicochemical Profile

Understanding the physical properties is essential for formulation and handling. The isopropyl ester is significantly more hydrophobic than its corresponding acid (INA), facilitating transport across biological membranes.

Table 2: Physical Properties
PropertyData / Observation
Physical State Low-melting solid or viscous oil (Ambient)
Melting Point Predicted: 30–45 °C (Lower than methyl ester analog)
Boiling Point ~280 °C (at 760 mmHg)
Solubility (Water) Insoluble (< 10 mg/L)
Solubility (Organic) Soluble in Methanol, Ethyl Acetate, DCM, Toluene
Partition Coeff. (LogP) ~3.2 (Estimated)
Stability Stable under ambient conditions; hydrolyzes in strong base/acid

Synthetic Pathways & Process Chemistry

The synthesis of this compound typically follows a convergent pathway starting from Citrazinic Acid (2,6-dihydroxyisonicotinic acid). This route is preferred for its scalability and high yield.

Core Protocol: Chlorination-Esterification Sequence[3]

Step 1: Chlorination (Formation of Acid Chloride) The dihydroxy groups of Citrazinic acid are converted to chlorides using phosphoryl chloride (POCl


) or phosphorus pentachloride (PCl

). This step simultaneously converts the carboxylic acid to an acid chloride.
  • Reagents: Citrazinic Acid, POCl

    
    , Quinoline (Cat.).
    
  • Conditions: Reflux (110–130 °C), 4–6 hours.

  • Intermediate: 2,6-Dichloroisonicotinoyl chloride.[1]

Step 2: Esterification (Nucleophilic Acyl Substitution) The highly reactive acid chloride intermediate is quenched with isopropanol (propan-2-ol) to form the final ester.

  • Reagents: 2,6-Dichloroisonicotinoyl chloride, Isopropanol (Excess), Pyridine or Et

    
    N (Base scavenger).
    
  • Conditions: 0 °C to Ambient, 2 hours.

  • Purification: Solvent extraction (EtOAc/Water) followed by vacuum distillation or recrystallization.

Synthetic Workflow Diagram

Synthesis Figure 2: Industrial Synthesis Route from Citrazinic Acid Start Citrazinic Acid (2,6-dihydroxyisonicotinic acid) Inter Intermediate: 2,6-Dichloroisonicotinoyl Chloride Start->Inter Dechlorination & Activation Reflux 120°C Reagent1 POCl3 / PCl5 (Chlorination Agent) Reagent1->Inter Product This compound (CAS 99055-12-6) Inter->Product Esterification 0°C -> RT Reagent2 Isopropanol + Base (Nucleophile) Reagent2->Product

Applications in Agrochemical Discovery

This compound is a functional analog of 2,6-Dichloroisonicotinic Acid (INA) , the first synthetic compound discovered to activate Systemic Acquired Resistance (SAR) in plants.

Mechanism of Action: SAR Activation[4]
  • Penetration: The isopropyl ester facilitates rapid uptake through the waxy plant cuticle due to its lipophilicity.

  • Hydrolysis: Once inside the plant tissue, esterases hydrolyze the compound to release the active free acid (INA).

  • Signaling: The free acid mimics the biological activity of Salicylic Acid (SA). It binds to SA-binding proteins (e.g., Catalase, NPR1) to trigger the expression of Pathogenesis-Related (PR) genes (e.g., PR-1).

  • Result: The plant enters a "primed" state, exhibiting broad-spectrum resistance against viral, bacterial, and fungal pathogens.

Biological Pathway Diagram

SAR_Mechanism Figure 3: Mechanism of Action - Pro-drug Activation and Signaling App Foliar Application (Isopropyl Ester) Cuticle Cuticle Penetration (Lipophilic Transport) App->Cuticle Hydrolysis Esterase Hydrolysis (Bioactivation) Cuticle->Hydrolysis Cell Plant Cell Cytoplasm Active Active Metabolite (2,6-Dichloroisonicotinic Acid) Hydrolysis->Active Target Target: SA-Binding Proteins (NPR1 / Catalase) Active->Target Gene Gene Expression (PR-1, PR-2) Target->Gene Defense Systemic Acquired Resistance (Pathogen Immunity) Gene->Defense

[3][5]

Safety & Handling (SDS Highlights)

While specific toxicological data for the isopropyl ester is less abundant than the methyl ester, it should be handled with the standard precautions for chlorinated pyridines.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation - H335)

  • Handling Protocols:

    • Operate within a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid release to the environment (toxic to aquatic life with long-lasting effects, typical of chlorinated aromatics).

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis.

References

  • MySkinRecipes. (n.d.). This compound Product Specifications. Retrieved from

  • PubChem. (2025).[2][3] Methyl 2,6-dichloroisonicotinate (Related Analog Data). National Library of Medicine. Retrieved from

  • Kessmann, H., et al. (1994). Induction of Systemic Acquired Disease Resistance in Plants by Chemicals.
  • Conrath, U., et al. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinic acid and salicylic acid, inhibit catalase activity in tobacco.[4] PNAS. Retrieved from

  • GuideChem. (n.d.). 2,6-Dichloroisonicotinic acid Properties and Synthesis. Retrieved from

Sources

Methodological & Application

Application Note: Catalytic Strategies for the Synthesis of Isopropyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Isopropyl 2,6-dichloroisonicotinate (Isopropyl 2,6-dichloropyridine-4-carboxylate) is a critical heterocyclic intermediate utilized in the synthesis of advanced agrochemicals (specifically auxinic herbicides) and emerging kinase inhibitors in pharmaceutical development.

The synthesis presents a specific challenge: the 2,6-dichloro substitution pattern on the pyridine ring exerts a strong electron-withdrawing effect. While this increases the electrophilicity of the carbonyl carbon, it significantly decreases the basicity of the carbonyl oxygen, making standard acid-catalyzed Fischer esterification kinetically sluggish compared to simple benzoic acids.

This guide details two validated protocols:

  • The Acid Chloride Activation Route (Preferred): Utilizes Thionyl Chloride (

    
    ) with DMF catalysis for maximum conversion.
    
  • The Direct Fischer Esterification (Alternative): Utilizes Sulfuric Acid (

    
    ) with azeotropic water removal for cost-sensitive, large-scale batches.
    

Chemical Reaction Engineering

Mechanistic Causality

The choice of catalyst is dictated by the electronic environment of the pyridine ring.

  • Electronic Deactivation: The chlorine atoms at positions 2 and 6 pull electron density away from the ring (inductive effect,

    
    ). This reduces the electron density available at the carboxylic acid carbonyl oxygen, making it difficult to protonate—the first rate-limiting step of Fischer esterification.
    
  • Steric Factors: The isopropyl group is bulkier than methyl or ethyl groups, adding a steric penalty to the formation of the tetrahedral intermediate.

Reaction Scheme Visualization

ReactionPathway cluster_0 Method A: Activation Pathway Start 2,6-dichloroisonicotinic Acid Inter Acid Chloride Intermediate Start->Inter Activation Prod Isopropyl 2,6-dichloro- isonicotinate Inter->Prod Nucleophilic Acyl Substitution R1 SOCl2 / DMF (cat.) R2 Isopropanol (iPrOH)

Caption: Figure 1. The activation pathway via acid chloride overcomes the low basicity of the starting material's carbonyl oxygen.

Catalyst Selection Guide

Catalyst / ReagentMechanismYield PotentialReaction TimeApplication Context
DMF (Dimethylformamide) Nucleophilic Catalyst (Vilsmeier-Haack type)High (95-98%) 2 - 4 HoursGold Standard. Used with

to form the acid chloride. Essential for electron-poor acids.

(Conc.)
Brønsted Acid (Protonation)Moderate (75-85%)8 - 12 HoursCost-Effective. Best for massive scales where

handling is prohibitive. Requires water removal.[1][2][3]
p-TSA (p-Toluenesulfonic acid) Brønsted Acid (Soluble)Moderate (80-85%)6 - 10 HoursProcess Safety. Less charring/oxidative side reactions than sulfuric acid.
DMAP / EDC Steglich CouplingHigh (90-95%)12 - 24 HoursR&D Scale. Mild conditions, but reagents are too expensive for multi-kilogram synthesis.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride / DMF Activation (High Purity)

Recommended for: Pharmaceutical intermediates requiring >98% purity.

Reagents:

  • 2,6-dichloroisonicotinic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • N,N-Dimethylformamide (DMF) (0.05 equiv - Catalyst )

  • Isopropanol (Excess, or 1.2 equiv if using solvent)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Activation: In a dry reactor under

    
     atmosphere, suspend 2,6-dichloroisonicotinic acid in Toluene (5 vol). Add the catalytic amount of DMF.
    
  • Acid Chloride Formation: Add

    
     dropwise at room temperature. The DMF catalyzes the formation of the Vilsmeier-like active species, which rapidly converts the acid to the acid chloride.
    
    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur. Scrubbing is required.
  • Heating: Heat the mixture to 70-80°C for 2-3 hours until gas evolution ceases and the solution becomes clear (indicating consumption of the solid acid).

  • Concentration (Critical): Distill off excess

    
     and Toluene under reduced pressure. This removes acidic byproducts that could degrade the final ester or cause color issues.
    
  • Esterification: Redissolve the residue in fresh Toluene (or use neat). Cool to 0-5°C. Add Isopropanol (1.5 equiv) and a base scavenger (Triethylamine or Pyridine, 1.2 equiv) dropwise to control the exotherm.

    • Note: If no base is used,

      
       gas will evolve; ensure adequate venting.
      
  • Workup: Quench with water. Wash the organic layer with saturated

    
     (to remove unreacted acid) and Brine.[4][5] Dry over 
    
    
    
    and concentrate.
Protocol B: Fischer Esterification with Azeotropic Distillation

Recommended for: Large-scale agrochemical production.

Reagents:

  • 2,6-dichloroisonicotinic acid (1.0 equiv)

  • Isopropanol (5-10 equiv) – Acts as both reactant and solvent.

  • Sulfuric Acid (

    
    ) (0.1 - 0.2 equiv) – Catalyst .
    

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Charge the acid and Isopropanol. Stir to create a slurry.

  • Catalyst Addition: Slowly add concentrated

    
    . Caution: Exothermic.
    
  • Reflux: Heat to vigorous reflux (~82°C). The ternary azeotrope (Water/IPA/Ester) or binary (Water/IPA) will distill over.

  • Equilibrium Shift: Continuously remove the water phase from the Dean-Stark trap.

    • Process Tip: Because the boiling point of IPA is relatively low, water removal can be slow. Adding a co-solvent like Toluene or Cyclohexane can improve the azeotropic efficiency.

  • Monitoring: Monitor by HPLC. Reaction is complete when the starting acid is <2%.

  • Neutralization: Cool to room temperature. Neutralize the catalyst with solid

    
     or aqueous 
    
    
    
    .
  • Isolation: Distill off excess Isopropanol for recycling. Crystallize the product from a suitable solvent (e.g., Hexane/Ethyl Acetate) or distill under high vacuum.

Experimental Workflow Visualization

Workflow cluster_setup Phase 1: Activation cluster_reaction Phase 2: Esterification cluster_workup Phase 3: Purification Step1 Charge 2,6-dichloroisonicotinic acid + Toluene + DMF (Cat.) Step2 Add SOCl2 (Dropwise) Temp: 25°C -> 80°C Step1->Step2 Step3 Remove Excess SOCl2 (Vacuum Distillation) Step2->Step3 Step4 Cool to 0-5°C Add Isopropanol Step3->Step4 Step5 Stir 2-4 Hours Monitor via HPLC Step4->Step5 Step6 Quench (NaHCO3 wash) Step5->Step6 Step7 Isolate Product (Crystallization/Distillation) Step6->Step7

Caption: Figure 2. Operational workflow for the Acid Chloride (Protocol A) synthesis route.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (Fischer) Equilibrium limitation; Water accumulation.Switch to Protocol A (Acid Chloride) or increase Isopropanol ratios. Use molecular sieves in the reflux return line.
Dark Coloration Oxidation of pyridine ring or polymerization.Ensure strict

atmosphere. Reduce reaction temperature.[6] If using

, switch to p-TSA.
Product Hydrolysis Wet workup conditions.Perform washes quickly and with cold water. Ensure the final organic layer is dried thoroughly (

) before concentration.
Safety Warning

reactivity.

reacts violently with water. Ensure all glassware is oven-dried. Scrub off-gases (

) through a NaOH trap.

References

  • BenchChem. (2025).[4] Common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid. Link

    • Context: Provides general handling for 2,6-dichloropyridine carboxylic acid derivatives and amide coupling/esterific
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link

    • Context: Foundational mechanism for acid-catalyzed esterific
  • European Patent Office. (1991). Method for parallel-producing 2,5-dichlorotoluene and 2,6-dichlorotoluene (EP 0424847 B1). Link

    • Context: Describes industrial chlorination and handling of dichloropyridine precursors.
  • National Institutes of Health (PMC). (2014). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. Link

    • Context: Data on isopropyl esterification kinetics and the use of solid acid catalysts (Amberlyst)
  • Common Organic Chemistry. (2023). Acid to Ester - Common Conditions. Link

    • Context: Comparative analysis of SOCl2 vs Fischer conditions for acid-sensitive substr

Sources

Application Note: High-Fidelity Nucleophilic Substitution of Isopropyl 2,6-Dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl 2,6-dichloroisonicotinate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and STAT3 antagonists. Its core structure features a pyridine ring activated by both the ring nitrogen and an electron-withdrawing ester at the C4 position, making the C2 and C6 chlorides highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Why use the Isopropyl Ester? Unlike its methyl or ethyl counterparts, the isopropyl ester offers significant strategic advantages during library synthesis:

  • Steric Protection: The bulky isopropyl group suppresses unwanted attack at the carbonyl carbon, reducing the risk of amide formation or transesterification when using strong nucleophiles.

  • Hydrolytic Stability: It exhibits greater resistance to accidental hydrolysis under basic conditions, preserving the ester moiety for later elaboration (e.g., reduction to alcohol or saponification).

This guide provides validated protocols for controlled mono-substitution (to generate asymmetric cores) and sequential bis-substitution (for library generation), supported by mechanistic insights.

Chemical Profile & Reactivity Analysis

The Electrophilic Activation

The reactivity of this compound is governed by the cooperative electron-withdrawing effects of the pyridine nitrogen (inductive and mesomeric) and the C4-isopropyl ester.

  • C2/C6 Positions: These carbons are highly electrophilic. The resulting intermediate (Meisenheimer complex) is stabilized by the ability of the ring nitrogen and the C4-carbonyl to delocalize the negative charge.

  • The "First-Step" Advantage: The molecule is initially symmetric. However, once a nucleophile (Nu) replaces the first chlorine, the ring's electronics change. If Nu is electron-donating (e.g., an amine or alkoxide), it pushes electron density into the ring, significantly deactivating the second chlorine position. This electronic feedback loop is the key to achieving high selectivity for mono-substituted products without requiring complex protecting groups.

Mechanistic Pathway (SNAr)

The reaction proceeds via an addition-elimination mechanism.[1][2][3]

SNAr_Mechanism SM This compound (Electrophile) Complex Meisenheimer Complex (Stabilized Anionic Intermediate) SM->Complex + Nuc (Rate Determining Step) Nuc Nucleophile (H-Nu:) Prod Mono-Substituted Product (C2-Functionalized) Complex->Prod - Cl⁻ (Fast Elimination) HCl Leaving Group (HCl/Salt) Complex->HCl

Figure 1: SNAr Addition-Elimination Mechanism. The rate-determining step is the initial attack of the nucleophile.

Experimental Protocols

Protocol A: Controlled Mono-Substitution (C2 Functionalization)

Objective: Selective displacement of a single chlorine atom with a primary amine. Selectivity Strategy: Kinetic control using low temperature and stoichiometric management.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Aniline, Benzylamine) (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or K2CO3 (1.5 equiv)

  • Solvent: DMF (Anhydrous) or NMP. Note: Avoid alcohols to prevent transesterification risks, although isopropyl ester is resistant.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial: Lower temperature favors the kinetic mono-product.

  • Base Addition: Add DIPEA (1.2 equiv) slowly.

  • Nucleophile Addition: Add the amine (1.05 equiv) dropwise over 15 minutes.

    • Tip: If the amine is a solid, dissolve it in a minimal amount of DMF first.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc) or LCMS.

    • Endpoint: Disappearance of starting material. A small amount of bis-product (<5%) is acceptable.

  • Work-up: Pour the mixture into ice-water.

    • If Solid Precipitates: Filter and wash with water.

    • If Oil: Extract with EtOAc (3x), wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Protocol B: Sequential Bis-Substitution (Asymmetric Library Synthesis)

Objective: Introduction of a second, different nucleophile at the C6 position. Reactivity Note: The second displacement requires forcing conditions (heat) because the ring is now deactivated by the first substituent.

Materials
  • Substrate: Mono-substituted Isopropyl isonicotinate (from Protocol A) (1.0 equiv)

  • Nucleophile 2: Secondary amine, thiol, or alkoxide (1.5 - 2.0 equiv)

  • Base: Cs2CO3 (2.0 equiv) or NaH (for alcohols)

  • Solvent: DMSO or NMP (High boiling point polar aprotic).

Step-by-Step Procedure
  • Setup: Dissolve the mono-substituted intermediate in DMSO (0.5 M).

  • Reagents: Add Base (2.0 equiv) and Nucleophile 2 (1.5 equiv).

  • Heating: Heat the reaction to 80°C - 100°C .

    • Note: If using volatile amines, use a sealed pressure tube.

  • Monitoring: Reaction times typically range from 4 to 12 hours. Monitor by LCMS for the conversion of [M+H] to [M+Nu2].

  • Work-up: Dilute with EtOAc, wash extensively with water (to remove DMSO).

  • Purification: Recrystallization or Column Chromatography.

Library Synthesis Workflow

The following diagram illustrates the logic flow for creating a diversity library using this scaffold.

Library_Workflow Start Start: this compound Step1 Step 1: Mono-Substitution (0°C, 1.0 eq Nucleophile A) Start->Step1 Check QC: Isolate Mono-Product Step1->Check Step2_A Path A: Hydrolysis (LiOH, THF/H2O) Check->Step2_A Preserve Cl Step2_B Path B: Bis-Substitution (100°C, Nucleophile B) Check->Step2_B Displace Cl Final_A Final A: 2-Amino-6-chloro-isonicotinic acid Step2_A->Final_A Final_B Final B: 2,6-Diamino-isonicotinates Step2_B->Final_B

Figure 2: Divergent synthesis workflow for generating asymmetric pyridine libraries.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Bis-substitution observed in Protocol A Temperature too high or excess nucleophile.Strictly maintain 0°C. Add nucleophile dropwise. Ensure 1:1 stoichiometry.
No reaction in Protocol B Ring deactivation by first substituent.Increase temperature to 120°C. Switch solvent to NMP. Use a stronger base (e.g., NaH instead of Carbonate).
Ester Hydrolysis (Acid formation) Wet solvent or hydroxide presence.[4][5]Use anhydrous solvents. Switch from KOH/NaOH to non-nucleophilic bases like DIPEA or Cs2CO3.
Transesterification Use of alcohol solvent (e.g., MeOH).[6]Never use MeOH/EtOH with this ester unless transesterification is desired. Use IPA if an alcohol solvent is mandatory.

References

  • Regioselectivity in SNAr Reactions of Dichloropyridines

    • Source: WuXi AppTec, "Dichotomy in Regioselectivity of SnAr Reactions."
    • Relevance: Explains the electronic basis for mono- vs bis-selectivity in pyrimidines and pyridines.
  • DABCO-Catalyzed SNAr of Methyl 2,6-Dichloronicotin

    • Source: Shi, Y.-J., et al.
    • Relevance: Demonstrates catalysis methods for difficult substr
  • Synthesis of 2,6-Disubstituted Purine/Pyridine Derivatives (ST

    • Source:European Journal of Medicinal Chemistry, 2019.[7]

    • Relevance: Validates the biological importance of the 2,6-disubstituted scaffold in oncology drug discovery.
  • Nucleophilic Arom

    • Source: Master Organic Chemistry.
    • Relevance: Foundational review of the addition-elimination mechanism and Meisenheimer complex stabiliz

Sources

Procedure for scale-up synthesis of Isopropyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of Isopropyl 2,6-dichloroisonicotinate

Abstract

This document provides a comprehensive guide for the multi-gram to kilogram-scale synthesis of this compound, a key intermediate in the agrochemical industry.[1] The protocol outlines a robust two-stage process, beginning with the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid, followed by its conversion to the target isopropyl ester via an acid chloride intermediate. This application note emphasizes critical safety protocols, process control parameters, and analytical methods necessary for successful and safe scale-up. The causality behind experimental choices is explained to provide researchers and process chemists with the insights needed for efficient technology transfer from the laboratory to a pilot plant setting.

Introduction and Strategic Overview

The synthesis of substituted pyridine derivatives is a cornerstone of modern chemical manufacturing, providing essential building blocks for pharmaceuticals and agrochemicals. This compound is a valuable intermediate, and its efficient production is of significant industrial interest. This guide details a scalable synthesis route designed for robustness and safety.

The chosen strategy involves two primary transformations:

  • Chlorination/Dehydration: Conversion of the readily available starting material, citrazinic acid, into the key intermediate, 2,6-dichloroisonicotinic acid. This is achieved using a potent chlorinating agent.[2]

  • Esterification via Acid Chloride: The carboxylic acid intermediate is first converted to its highly reactive acid chloride derivative using thionyl chloride (SOCl₂). This intermediate is then reacted with isopropanol to yield the final product. This two-step esterification method is preferred over direct Fischer esterification for scale-up due to its irreversible nature and milder reaction conditions in the final step, which minimizes side reactions and simplifies purification.[3]

A Citrazinic Acid B 2,6-Dichloroisonicotinic Acid A->B  POCl₃ or PCl₅  Heat C 2,6-Dichloroisonicotinoyl Chloride B->C  SOCl₂  Catalytic DMF D This compound C->D  Isopropanol  Base (e.g., Et₃N)

Figure 1: Overall Synthetic Pathway.

Part I: Synthesis of 2,6-Dichloroisonicotinic Acid

This initial stage is the foundation of the entire process. The conversion of citrazinic acid involves harsh, water-sensitive reagents and requires stringent safety measures.

Principle and Rationale

Citrazinic acid is treated with an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][4] The reaction proceeds via chlorination of the hydroxyl groups and subsequent dehydration/aromatization to form the stable dichlorinated pyridine ring. Using the chlorinating agent as both reagent and solvent is common in laboratory procedures, but for scale-up, a high-boiling inert solvent like 1,2-dichlorobenzene may be used to improve slurry handling and temperature control.[4]

Critical Safety Protocols: Handling Chlorinating Agents

WARNING: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive, toxic, and react violently with water, liberating toxic gases. Thionyl chloride (SOCl₂) is similarly hazardous.[5][6][7][8]

  • Engineering Controls: All operations must be conducted in a certified, high-performance chemical fume hood or a walk-in hood for larger scales. An adjacent safety shower and eyewash station are mandatory.[5][9] The reaction vessel must be equipped with a gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize evolved HCl gas.

  • Personal Protective Equipment (PPE): Wear a full-face shield over chemical splash goggles, a neoprene or butyl rubber apron, and heavy-duty butyl rubber gloves.[8] Standard nitrile gloves offer insufficient protection.

  • Emergency Response: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9] For inhalation, move the individual to fresh air and seek immediate medical attention.[5] Spills must be contained with an inert absorbent material like sand or vermiculite (do not use combustible materials) and neutralized cautiously before disposal.[8]

Laboratory Scale Protocol (10 g)
  • Vessel Preparation: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser (with a gas outlet to a scrubber), and a thermocouple. The entire apparatus must be thoroughly flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool.

  • Reagent Charging: To the flask, add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol, as a phase-transfer catalyst).[2]

  • Reaction Initiation: Carefully add phosphorus oxychloride (POCl₃, 20 mL, ~35 g, excess) via cannula.[2]

  • Thermal Cycling: With vigorous stirring, heat the reaction mixture in an oil bath to 130 °C for 18 hours. Subsequently, increase the temperature to 145 °C and maintain for an additional 2 hours.[2] The reaction progress can be monitored by taking small, carefully quenched aliquots for TLC or HPLC analysis.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • In a separate, well-ventilated area, prepare a large beaker with 500 g of crushed ice.

    • CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with efficient stirring. This quenching process is highly exothermic and releases large volumes of HCl gas.

    • Once the quench is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).[2]

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid. Expected yield: ~11-12 g (85-90%).[2]

Scale-Up Considerations (to 1 kg)
  • Heat Management: The reaction is endothermic initially but the quench is violently exothermic. A jacketed glass-lined reactor with precise temperature control is essential. The rate of heating must be carefully controlled to avoid pressure build-up.

  • Reagent Handling: Charging large quantities of POCl₃ requires a closed-system transfer pump.

  • Quenching: The quench must be performed by reverse addition: slowly pumping the reaction mixture into a separate, well-agitated, and cooled reactor containing a large excess of ice/water. The receiving vessel must be vented to a high-capacity scrubber.

  • Extraction: For kilogram-scale work-up, a liquid-liquid centrifugal extractor or a large reactor vessel with a bottom outlet valve is necessary for efficient and safe phase separation.

Part II: Esterification to this compound

The conversion of the carboxylic acid to the final ester product is achieved via the more reactive acid chloride intermediate.

Step A: Synthesis of 2,6-Dichloroisonicotinoyl Chloride
  • Principle: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form the acid chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.[3] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.

  • Safety: Thionyl chloride shares the same hazards as POCl₃ (corrosive, toxic, water-reactive).[5][6][7] All safety protocols from section 2.2 apply. The reaction must be vented to a scrubber.

  • Laboratory Protocol (Starting from ~11 g of acid):

    • In a flame-dried, inerted 250 mL flask, suspend 2,6-dichloroisonicotinic acid (11.0 g, 57.3 mmol) in toluene (100 mL).

    • Add thionyl chloride (8.4 mL, 114.6 mmol, 2.0 equiv) followed by 3-4 drops of DMF.

    • Heat the mixture to a gentle reflux (~80 °C) for 3-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

    • Cool the mixture and remove the solvent and excess thionyl chloride under vacuum (a cold trap is necessary to capture the SOCl₂). The resulting crude 2,6-dichloroisonicotinoyl chloride is typically a yellow oil or low-melting solid and is used directly in the next step without further purification.

Step B: Esterification with Isopropanol
  • Principle: The highly electrophilic acid chloride reacts rapidly with isopropanol in an acyl substitution reaction. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction, preventing side reactions and driving the reaction to completion.

  • Laboratory Protocol:

    • Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane (DCM, 150 mL) in a 500 mL flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate flask, prepare a solution of isopropanol (5.2 mL, 68.8 mmol, 1.2 equiv) and triethylamine (9.6 mL, 68.8 mmol, 1.2 equiv) in DCM (50 mL).

    • Add the isopropanol/triethylamine solution dropwise to the cooled acid chloride solution over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting acid chloride is consumed.

    • Work-up:

      • Quench the reaction by adding water (100 mL).

      • Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl (1 x 75 mL, to remove excess triethylamine), saturated NaHCO₃ solution (1 x 75 mL), and brine (1 x 75 mL).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Scale-Up Considerations for Esterification
  • Exothermicity: The reaction of the acid chloride with the alcohol/base solution is highly exothermic.[10] For kilogram-scale synthesis, a jacketed reactor with efficient cooling is critical. The addition rate of the alcohol/base solution must be carefully controlled to manage the heat output.

  • Solvent Choice: While DCM is convenient for lab scale, a higher-boiling solvent like toluene or methyl tert-butyl ether (MTBE) may be preferred for scale-up to allow for better temperature control at a slightly higher range and to simplify solvent recovery.

  • Product Isolation & Purification: On a large scale, direct crystallization from the reaction mixture or after a solvent swap is the preferred method of purification. The crude product can be dissolved in a hot solvent (e.g., heptane, ethanol/water mixture) and allowed to cool slowly to form pure crystals. Filtration can be performed using a Nutsche filter-dryer.

Data Summary: Lab vs. Pilot Scale

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Starting Material 10.35 g Citrazinic Acid1.0 kg Citrazinic AcidDirect 100x scale-up factor.
Chlorinating Agent 20 mL POCl₃~2.0 L POCl₃Maintain excess for reaction completion.
Esterification Solvent 150 mL DCM15 L Toluene or MTBEHigher boiling point for better temp control.
Cooling Method Ice BathJacketed Reactor with ChillerPrecise and reliable temperature management.
Reagent Addition Dropping FunnelMetering PumpControlled, safe addition rate to manage exotherms.
Work-up Separatory FunnelJacketed Reactor / CentrifugeAccommodates large volumes safely and efficiently.
Purification Flash Chromatography / RecrystallizationRecrystallization / Nutsche FilterScalable and cost-effective purification method.[11]
Expected Yield ~11 g (Ester)~1.1 kg (Ester)Yields are expected to be consistent or slightly improve.

Analytical Quality Control

Consistent analytical monitoring is crucial for a successful and reproducible synthesis.[12]

  • Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A typical mobile phase would be 20-30% ethyl acetate in hexanes.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity for both the intermediate acid and the final ester product.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product and identifies any volatile impurities.[12]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to definitively confirm the chemical structure of the final product.

  • Melting Point: A sharp melting point range for the crystalline product is a good indicator of high purity.

cluster_0 Stage 1: Acid Synthesis cluster_1 Stage 2: Esterification cluster_2 Stage 3: Purification & QC A Charge Reactor (Citrazinic Acid) B Chlorination (POCl₃, Heat) A->B C Controlled Quench (Ice Water) B->C D Extraction & Isolation C->D E Acid Chloride Formation (SOCl₂) D->E Intermediate QC F Esterification (Isopropanol, Base, 0°C) E->F G Aqueous Work-up F->G H Solvent Evaporation G->H I Recrystallization H->I Crude Product J Filtration & Drying I->J K Final QC Analysis (HPLC, NMR) J->K L Packaging K->L

Figure 2: Scaled-Up Production Workflow.

Conclusion

The synthesis of this compound can be successfully scaled from the laboratory to the pilot plant by following the detailed protocols outlined in this application note. The key challenges in this process are the management of highly corrosive and water-reactive reagents and the control of exothermic events during quenching and esterification. By employing robust engineering controls, appropriate personal protective equipment, and a well-defined process with critical monitoring points, this synthesis can be performed safely and efficiently to produce high-purity material. The conversion of the intermediate carboxylic acid to an acid chloride prior to esterification provides a more reliable and controllable pathway for large-scale production compared to direct acid-catalyzed esterification.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150. Retrieved from [Link]

  • Thermo Fisher Scientific. (2019). Safety Data Sheet - Thionyl chloride. Retrieved from a website similar to fishersci.com or thermofisher.com.
  • ResearchGate. (n.d.). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Retrieved from [Link]

  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. Retrieved from a relevant page on the company's website.
  • ACS Publications. (2007). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from a relevant academic or research group website.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-dichloropyrimidine-4-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Sycamore Scholars. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Retrieved from Indiana State University's institutional repository.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • University of West Florida. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from a relevant page on the university's website.
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • U.S. Environmental Protection Agency. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. Retrieved from [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • National Center for Biotechnology Information. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Retrieved from [Link]

  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from a relevant academic or research group website.
  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from the university's institutional repository.
  • University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from a relevant course material page on the university's website.
  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

  • Google Patents. (n.d.). US5231222A - Esterification process.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

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Introduction: The Strategic Value of Isopropyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of Isopropyl 2,6-dichloroisonicotinate in palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development. This document provides detailed protocols, mechanistic insights, and data-driven guidance for leveraging this versatile building block in modern synthetic chemistry.

This compound is a key heterocyclic building block, valued for its bifunctional nature that allows for sequential and selective derivatization. The pyridine core is a ubiquitous scaffold in pharmaceuticals and functional materials, and the presence of two chlorine atoms at the C2 and C6 positions offers strategic handles for diversification through cross-coupling chemistry.[1][2] The ester moiety at the C4 position not only influences the electronic properties of the pyridine ring but also serves as a potential site for further modification.

While aryl chlorides are generally less reactive than their bromide and iodide counterparts, their lower cost and the potential for selective mono-functionalization make them attractive substrates in large-scale synthesis.[1][3] Achieving high efficiency and selectivity with dichloropyridine substrates hinges on the rational selection of advanced catalytic systems. This guide provides a detailed exploration of the use of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for constructing carbon-carbon bonds between aryl halides and organoboron compounds.[4] For substrates like this compound, the primary challenge lies in the efficient oxidative addition of the palladium catalyst to the C-Cl bond. This typically necessitates the use of highly active catalyst systems featuring bulky, electron-rich phosphine ligands.[1]

Mechanistic Considerations & Causality

The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) intermediate.[4][5] The lower reactivity of C-Cl bonds compared to C-Br or C-I bonds means that a more electron-rich palladium center is required to facilitate this step. Ligands such as SPhos or XPhos, with their steric bulk and strong electron-donating properties, stabilize the Pd(0) complex and promote the oxidative addition. Following this, transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination yield the coupled product and regenerate the Pd(0) catalyst.[4][5] The choice of base is crucial; it must be strong enough to facilitate transmetalation without promoting unwanted side reactions.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl L₂Pd(II)(Ar)Cl OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-Cl ArX->OxiAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Mono-Arylation of this compound

This protocol describes a general procedure for the selective mono-arylation at the C2 or C6 position. Selectivity can be influenced by the steric and electronic nature of the boronic acid and the specific ligand used.[6]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add these to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
p-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane/H₂O100~85-95[1][2]
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80~80-90[7]
4-Fluorophenylboronic acidPXPd₂ (precatalyst)K₂CO₃Dioxane110High[6]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a critical transformation in the synthesis of countless pharmaceutical agents.[8][9] Similar to Suzuki coupling, the amination of aryl chlorides requires highly active catalysts to overcome the inertness of the C-Cl bond.

Causality and Experimental Choices

The catalytic cycle for Buchwald-Hartwig amination also involves an oxidative addition, base-assisted formation of a palladium-amido complex, and reductive elimination.[8] The choice of ligand is paramount for success. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[10] These ligands facilitate both the initial oxidative addition and the final reductive elimination step, which is often the rate-limiting step. The base (e.g., NaOtBu, K₂CO₃) plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the formation of the palladium-amido intermediate.

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Experimental Workflow start Preparation reagents Weigh Ar-Cl, Amine, Base, Catalyst, and Ligand start->reagents setup Assemble in Schlenk Flask under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Reaction solvent->reaction heating Heat to Specified Temperature with Stirring reaction->heating monitoring Monitor by TLC / LC-MS heating->monitoring workup Work-up & Purification monitoring->workup quench Cool, Dilute with Solvent, and Quench workup->quench extract Aqueous Wash and Extraction quench->extract purify Column Chromatography extract->purify analysis Analysis purify->analysis characterize Characterize Product (NMR, MS) analysis->characterize

Figure 2: General workflow for a Buchwald-Hartwig amination experiment.
Protocol: Mono-amination of this compound

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Addition of Reactants: Add the amine (1.1-1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the tube and heat the mixture in an oil bath at the designated temperature (typically 80-110 °C) for the required time (4-24 hours).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS analysis of small aliquots.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography to obtain the desired mono-aminated product.

Data Presentation: Buchwald-Hartwig Amination Conditions
AmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ (2), XPhos (4)NaOtBuToluene100High[1][11]
AnilinePd(OAc)₂ (2), BINAP (3)Cs₂CO₃Dioxane110Moderate-High[8]
Primary AlkylaminePd-NHC complex (2)K₂CO₃t-Amyl alcohol100High[12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[13][14] This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst. For less reactive aryl chlorides, more forcing conditions or highly active ligandless palladium systems may be necessary.

Mechanistic Insights

The Sonogashira reaction follows a catalytic cycle involving the oxidative addition of the aryl chloride to Pd(0). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination furnishes the alkynyl-substituted pyridine and regenerates the Pd(0) catalyst.[5] The reactivity trend of halopyridines (I > Br > Cl) is particularly pronounced in this reaction, often requiring higher temperatures and more active catalysts for chloro-substrates.[1][13][14]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl L₂Pd(II)(Ar)Cl OxiAdd->PdII_Aryl Transmetal_Pd Transmetalation PdII_Aryl->Transmetal_Pd RedElim Reductive Elimination Transmetal_Pd->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product ArX Ar-Cl ArX->OxiAdd CuX Cu(I)X Cu_Acetylide Cu(I)-C≡C-R CuX->Cu_Acetylide Cu_Acetylide->Transmetal_Pd Cu(I) Acetylide Cu_Acetylide->CuX Alkyne H-C≡C-R Alkyne->CuX Base Base Base->CuX

Figure 3: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Protocol: Mono-alkynylation of this compound

Step-by-Step Methodology:

  • Flask Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and this compound (1.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.2-2.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove the catalysts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling Conditions
AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (5), CuI (10)Et₃NDMF80Good[13][14]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3), CuI (5)i-Pr₂NHTHF60Good[13][14]
1-HexynePd(OAc)₂ (2), PPh₃ (4), CuI (2)K₂CO₃Acetonitrile80Moderate[1]

Conclusion and Future Outlook

This compound is a highly valuable and cost-effective substrate for creating diverse libraries of functionalized pyridines through palladium-catalyzed cross-coupling reactions. While the inherent reactivity of the C-Cl bond presents challenges, modern catalytic systems employing specialized ligands have made these transformations highly efficient and selective. The protocols and data presented in this guide serve as a robust starting point for researchers aiming to exploit the synthetic potential of this versatile building block. Future advancements will likely focus on developing even more active and selective catalysts that can operate under milder conditions, further expanding the utility of dichloropyridine derivatives in the rapid synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • D. A. Thomas, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6235-6248. DOI: 10.1039/C6SC02118B. Retrieved from [Link]

  • Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520. Retrieved from [Link]

  • Bih, H., et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved from [Link]

  • Khan, I., et al. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. Retrieved from [Link]

  • Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520. DOI: 10.1039/c6ob02264b. Retrieved from [Link]

  • Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. PubMed. Retrieved from [Link]

  • Powers, K. M., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl.... Retrieved from [Link]

  • Ghaffari, B., et al. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

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Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyridine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The esterification of pyridine carboxylic acids (e.g., nicotinic acid, picolinic acid) is a cornerstone transformation in medicinal chemistry, serving as a critical step in the synthesis of niacin derivatives, antimicrobial agents, and allosteric modulators. Traditional Fischer esterification via conductive heating (reflux) is kinetically sluggish due to the electron-withdrawing nature of the pyridine ring and the formation of equilibrium-limiting water.

This guide details the transition from conductive heating to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can achieve reaction completion in minutes rather than hours, often with superior yield profiles.[1]

The Mechanism: Dielectric Heating vs. Conduction

Unlike conventional oil baths that rely on thermal conduction (Surface


 Liquid 

Molecule), microwave irradiation couples directly with the reaction matrix.[2]
  • Dipolar Polarization: Polar molecules (ethanol, pyridine acids) align with the oscillating electric field (2.45 GHz). As the field alternates, molecular rotation generates frictional heat.[3]

  • Ionic Conduction: Dissolved ions (from acid catalysts like H₂SO₄) oscillate in the field, generating heat through collision.

Key Advantage: This mechanism allows for volumetric heating and the ability to safely access temperatures significantly above the solvent's atmospheric boiling point (superheating) in sealed vessels, exponentially increasing the rate constant (


) per the Arrhenius equation.

Experimental Workflow Logic

The following diagram illustrates the decision matrix and workflow for synthesizing pyridine carboxylate esters, ensuring safety and purity.

MW_Workflow Start Substrate Selection (Nicotinic/Picolinic Acid) Solvent Solvent Choice (High tan δ required) Start->Solvent Catalyst Catalyst Selection Solvent->Catalyst Route_A Homogeneous (H2SO4 / HCl) Catalyst->Route_A Standard Speed Route_B Heterogeneous (Amberlyst-15 / Solid Acid) Catalyst->Route_B Green/Easy Workup Reaction MW Irradiation (Sealed Vessel) Route_A->Reaction Route_B->Reaction Params 120-140°C Hold: 5-10 min High Stirring Reaction->Params Workup_A Neutralization (NaHCO3) & Extraction Reaction->Workup_A Route A Workup_B Filtration (Catalyst Recovery) Reaction->Workup_B Route B Product Isolated Ester (>90% Yield) Workup_A->Product Workup_B->Product

Caption: Decision matrix for MW-assisted esterification, highlighting homogeneous vs. heterogeneous catalyst pathways.

Protocol A: Homogeneous Acid-Catalyzed Synthesis (Standard)

Target: Synthesis of Ethyl Nicotinate (Ethyl pyridine-3-carboxylate). Applicability: High-throughput synthesis, scale-up (mg to g).

Reagents & Equipment[1][4][5][6]
  • Substrate: Nicotinic Acid (1.0 equiv).

  • Solvent/Reagent: Absolute Ethanol (Excess, serves as solvent and reactant).

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) (0.1 - 1.0 equiv).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with 10mL or 30mL sealed pressure vials.

Step-by-Step Methodology
  • Preparation (Pre-Vessel):

    • Weigh 123 mg (1 mmol) of Nicotinic Acid into a 10 mL microwave process vial.

    • Add 2.0 mL of Absolute Ethanol.

    • Critical Step: Add 50 µL (approx. 0.5 - 1.0 mmol) of conc. H₂SO₄ dropwise.

    • Note: The addition of acid increases the polarity (ionic conduction) of the mixture, improving microwave coupling efficiency [1].

  • Sealing & Parameters:

    • Add a magnetic stir bar. Cap the vial with a Teflon-lined septum.

    • Program the MW reactor:

      • Control Mode: Dynamic (Temperature Control).

      • Temperature: 120°C.

      • Pressure Limit: 250 psi (Safety cutoff).

      • Power: High (up to 300W) to reach temp, then modulated.

      • Hold Time: 5 minutes.

      • Stirring: High.

  • Reaction Phase:

    • Initiate the run. The system will ramp to 120°C (typically <1 min).

    • Observation: Pressure will rise significantly (approx. 3-6 bar) due to ethanol superheating. Ensure the vessel is rated for this pressure.

  • Workup & Isolation:

    • Cool the vessel to <50°C using compressed air (integrated in most reactors).

    • Pour the mixture onto crushed ice (approx. 5g) or cold water.

    • Neutralize with saturated NaHCO₃ solution until pH ~8 (evolution of CO₂ ceases).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Expected Result: Colorless to pale yellow oil. Yield: 90-96%.

Protocol B: Heterogeneous "Green" Synthesis (Solid Acid)

Target: Synthesis of Methyl Picolinate (Methyl pyridine-2-carboxylate). Applicability: Green chemistry requirements, simplified workup, acid-sensitive functionalities.

Methodology
  • Preparation:

    • Mix Picolinic Acid (1 mmol) and Methanol (3 mL) in a MW vial.

    • Add 100 mg of Amberlyst-15 (strongly acidic cation exchange resin) or Sulfated Zirconia.

    • Note: Solid catalysts absorb MW energy efficiently and create localized "hot spots" on the catalyst surface, driving the reaction [2].

  • MW Parameters:

    • Temperature: 110°C.

    • Time: 10 minutes.

    • Stirring: High (essential to suspend the catalyst).

  • Workup:

    • Filter the reaction mixture to remove the solid catalyst (catalyst can often be regenerated).

    • Evaporate the excess Methanol.

    • Result: High purity ester often requiring no further extraction.

Comparative Data Analysis

The following table summarizes the efficiency gains of MW protocols compared to traditional thermal reflux for pyridine carboxylate esters.

ParameterConventional RefluxMicrowave Protocol (Protocol A)Improvement Factor
Reaction Temp 78°C (Ethanol b.p.)120°C - 140°C (Pressurized)+40-60°C
Reaction Time 4 - 8 Hours3 - 10 Minutes~50x Faster
Yield (Typical) 60% - 75%85% - 96%+20-30%
Energy Usage High (Continuous heating)Low (Targeted bursts)>90% Savings
Solvent Vol. High (20-50 mL)Low (1-3 mL)Green Metric

Data aggregated from comparative studies on heterocyclic esterification [3, 4].

Troubleshooting & Optimization

Pressure Management

Ethanol and Methanol are high-absorbing solvents (high loss tangent, tan δ). In a sealed vessel at 140°C, internal pressures can exceed 10-15 bar.

  • Risk: Vessel venting or rupture.

  • Mitigation: Do not fill vessels >50% volume. Use "PowerMax" or simultaneous cooling features (if available) to input energy without over-pressurizing, or simply cap the temperature at 120°C.

Byproduct Formation

If the reaction turns dark/tarry:

  • Cause: Thermal decomposition of the pyridine ring or polymerization at high temps (>160°C).

  • Solution: Reduce temperature to 100°C and extend time to 15 mins. Ensure inert atmosphere (N₂ purge) before sealing.

Steric Hindrance

For sterically hindered acids (e.g., 2,6-pyridinedicarboxylic acid):

  • Strategy: Increase temperature to 150°C. The MW effect is particularly pronounced for hindered systems where thermal convection fails to provide sufficient activation energy [5].

Mechanistic Pathway (Graphviz)

The following diagram details the specific interactions occurring inside the reactor.

MW_Mechanism cluster_Solvent Solvent/Reagent Matrix (Ethanol + H2SO4) MW_Source Microwave Irradiation (2.45 GHz) Dipole Dipolar Rotation (Ethanol/Acid alignment) MW_Source->Dipole Ionic Ionic Conduction (H+ and HSO4- ions) MW_Source->Ionic Heat Internal Volumetric Heating (dT/dt > 5°C/sec) Dipole->Heat Ionic->Heat Activation Overcoming Activation Energy (Ea) Rapidly Heat->Activation Equilibrium Equilibrium Shift (Superheating effect) Activation->Equilibrium Product Ester Formation Equilibrium->Product

Caption: Kinetic pathway showing the conversion of electromagnetic energy into volumetric heat.

References

  • Leadbeater, N. E. (2018). Microwave Heating as a Tool for Sustainable Chemistry. CRC Press.
  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][4][5][6] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Sharma, A., et al. (2015).[7] Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 92, 401-404. Link

  • Chighine, A., et al. (2009).[8] Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration.[8] The Journal of Organic Chemistry, 74(12), 4638–4641. Link

Sources

Application Notes and Protocols for the Functionalization of Isopropyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

Isopropyl 2,6-dichloroisonicotinate is a key heterocyclic building block in the synthesis of a wide range of functional molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of two reactive chlorine atoms at the C2 and C6 positions of the pyridine ring, coupled with a modifiable isopropyl ester at the C4 position, offers a versatile platform for the synthesis of complex, highly functionalized pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituents makes the C2 and C6 positions susceptible to nucleophilic attack and prime candidates for cross-coupling reactions. This guide provides an in-depth exploration of the key functionalization strategies for this valuable intermediate, complete with detailed experimental protocols and insights into reaction optimization.

Core Concepts in Pyridine Functionalization

The reactivity of the pyridine ring in this compound is governed by several key principles:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the two electron-withdrawing chlorine atoms. This makes the C2 and C6 positions highly susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[2][3][4] The stability of this intermediate is crucial for the reaction to proceed.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For 2,6-dichloropyridines, the most relevant transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A key challenge is the lower reactivity of aryl chlorides compared to bromides and iodides, often necessitating the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition of the C-Cl bond to the palladium center.[5]

  • Modification of the Isopropyl Ester: The ester functionality at the C4 position provides another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or potentially reduced to an alcohol, further expanding the range of accessible derivatives.

Part 1: Functionalization of the Pyridine Ring

This section details the primary methods for modifying the C2 and C6 positions of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a direct and often high-yielding method for introducing a variety of nucleophiles onto the pyridine core. The choice of nucleophile and reaction conditions can be tailored to achieve either mono- or di-substitution.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often required to deprotonate the incoming nucleophile, increasing its reactivity.

  • Temperature: While some highly activated substrates react at room temperature, heating is often necessary to overcome the activation energy of the reaction.

Experimental Protocol: Mono-Alkoxylation

Objective: To selectively replace one chlorine atom with an alkoxide.

  • Materials:

    • This compound (1.0 equiv)

    • Sodium methoxide (1.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide in methanol or a solid portion-wise.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

dot

Caption: Workflow for SNAr Reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between the pyridine ring and various aryl, heteroaryl, or vinyl boronic acids or esters.[6][7]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are essential. For less reactive aryl chlorides, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often required to promote the challenging oxidative addition step.[5]

  • Base: A base such as potassium carbonate, cesium carbonate, or potassium phosphate is necessary to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.

Experimental Protocol: Arylation at C2/C6

Objective: To couple an aryl boronic acid to one or both chloro-positions.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl boronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)

    • Pd(OAc)₂ (2-5 mol%)

    • SPhos (4-10 mol%)

    • K₃PO₄ (2.0 equiv)

    • Anhydrous toluene and water (10:1 v/v)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine this compound, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed toluene and water solvent mixture.

    • Heat the reaction mixture to 80-110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

dot

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(II)Complex Ar-Pd(II)-Cl(L₂) Pd(0)L2->Pd(II)Complex Ar-Cl Transmetalation Transmetalation Pd(II)ArComplex Ar-Pd(II)-Ar'(L₂) Pd(II)Complex->Pd(II)ArComplex Transmetalation->Pd(II)ArComplex ArB(OH)2 Ar'B(OH)₂ + Base ArB(OH)2->Transmetalation Pd(II)ArComplex->Pd(0)L2 RedElim Reductive Elimination Product Ar-Ar' Pd(II)ArComplex->Product

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

This reaction enables the formation of C-N bonds, providing access to a wide range of substituted anilines and other amino-pyridines.[8][9]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., BrettPhos, Xantphos) are crucial for efficient coupling with aryl chlorides.[10][11][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used.

Experimental Protocol: Mono-Amination

Objective: To selectively introduce an amine at one of the chloro-positions.

  • Materials:

    • This compound (1.2 equiv)

    • Amine (1.0 equiv)

    • BrettPhos Pd G3 precatalyst (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst, NaOtBu, and this compound to a dry reaction vessel.

    • Add anhydrous toluene, followed by the amine.

    • Seal the vessel and heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups for further transformations.[13][14]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, aprotic solvents like THF or DMF are suitable.

Experimental Protocol: Alkynylation

Objective: To form a C-C triple bond at the C2 or C6 position.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Pd(PPh₃)₂Cl₂ (3 mol%)

    • CuI (5 mol%)

    • Triethylamine (2.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF, the terminal alkyne, and triethylamine.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, filter the reaction mixture through Celite and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Comparative Data for Pyridine Ring Functionalization
Reaction TypeTypical Catalyst/LigandBaseSolventTemperature (°C)General YieldsKey Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110Good to ExcellentLigand choice is critical for aryl chlorides.
Buchwald-Hartwig BrettPhos Pd G3NaOtBuToluene80-110Good to ExcellentRequires strictly anhydrous conditions.
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-70Moderate to GoodPotential for alkyne homocoupling.
SNAr (Alkoxylation) -NaOMeDMF0 - RTGood to ExcellentStoichiometry controls mono- vs. di-substitution.

Part 2: Functionalization of the Isopropyl Ester Group

The isopropyl ester at the C4 position offers additional opportunities for molecular diversification.

Hydrolysis to the Carboxylic Acid

Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for further reactions, such as amide bond formation.

Causality Behind Experimental Choices:

  • Reagents: A strong base like lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent (e.g., THF, methanol) is typically used for saponification.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to ensure complete hydrolysis without decomposition of the starting material.

Experimental Protocol: Ester Hydrolysis

Objective: To convert the isopropyl ester to a carboxylic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Lithium hydroxide monohydrate (2.0 equiv)

    • Tetrahydrofuran (THF) and water (3:1 v/v)

  • Procedure:

    • Dissolve this compound in the THF/water mixture.

    • Add lithium hydroxide monohydrate and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH ~2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Amidation

The ester can be directly converted to an amide by reacting with an amine, often at elevated temperatures or with the use of a catalyst.

Causality Behind Experimental Choices:

  • Reagents: The reaction can be driven by heating a neat mixture of the ester and the amine or by using a Lewis acid catalyst to activate the ester carbonyl.

  • Conditions: The removal of the isopropanol byproduct can help drive the equilibrium towards the amide product.

Experimental Protocol: Direct Amidation

Objective: To form an amide by reacting the ester with an amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (2.0-3.0 equiv)

  • Procedure:

    • Combine this compound and the amine in a sealed tube.

    • Heat the mixture to 100-150 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and purify directly by column chromatography or by an aqueous work-up followed by chromatography.

Grignard Reaction

Grignard reagents can react with the ester to form tertiary alcohols. However, the presence of the reactive C-Cl bonds on the pyridine ring can lead to competing reactions. Careful control of reaction conditions is crucial.

Causality Behind Experimental Choices:

  • Reagents: Two equivalents of the Grignard reagent are required to form the tertiary alcohol.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, such as attack at the chloro-positions.

Experimental Protocol: Addition of a Grignard Reagent

Objective: To form a tertiary alcohol at the C4 position.

  • Materials:

    • This compound (1.0 equiv)

    • Grignard reagent (2.2 equiv)

    • Anhydrous THF

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, slowly add the Grignard reagent.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

dot

Caption: Overview of Ester Functionalization Pathways.

Conclusion: A Gateway to Novel Pyridine Scaffolds

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of functionalized pyridine derivatives. By leveraging the principles of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and ester manipulation, researchers can access a rich chemical space. The protocols and insights provided in this guide serve as a foundation for the development of novel compounds with potential applications across the chemical sciences. Careful consideration of the interplay between the reactive sites on the molecule and the choice of reaction conditions will enable the selective and efficient synthesis of target structures.

References

  • Buchwald–Hartwig amination - Wikipedia.

  • Help with Grignard Reactions - Organic... | Practice Hub - Varsity Tutors.

    • The Grignard Reaction.

  • Sonogashira Coupling | NROChemistry.

  • This compound - MySkinRecipes.

  • Sonogashira coupling - Wikipedia.

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

  • 14 Formation and reaction of a Grignard reagent.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Nucleophilic aromatic substitution - Wikipedia.

  • Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - eScholarship.

  • CHM 244 Lab Practical- Grignard Reactions.

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC.

  • How to prepare isopropyl alcohol from a Grignard reagent - Quora.

  • 2,6-Dichloroisonicotinic acid synthesis - ChemicalBook.

  • Sonogashira Coupling - Organic Chemistry Portal.

  • Buchwald-Hartwig Coupling - Organic Synthesis.

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal.

  • The Suzuki Reaction - Chem 115 Myers.

  • Selective Functionalization of C(sp 3 )—H Bonds via Photoredox/ Nickel Dual Catalysis.

  • Suzuki Coupling: Mechanism & Examples | NROChemistry.

  • p-Selective (sp2)-C–H functionalization for an acylation/alkylation reaction using organic photoredox catalysis - Chemical Communications (RSC Publishing).

  • Hydrolysis of isopropyl chloride - US2110838A - Google Patents.

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.

  • Sonogashira Coupling - Chemistry LibreTexts.

  • Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry.

  • ω-CHLOROISONITROSOACETOPHENONE - Organic Syntheses Procedure.

  • EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them - Google Patents.

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH.

  • synthesis of terminal 1,3-diynes via sonogashira coupling of - Organic Syntheses Procedure.

  • Azo Group-Assisted Nucleophilic Aromatic Substitutions in Haloarene Derivatives - Vanderbilt University.

  • Mild and Regioselective Benzylic C−H Functionalization: Ni- Catalyzed Reductive Arylation of Remote and Proximal Olefins.

  • Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group - Organic Chemistry Portal.

  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.

  • 2,6-Dichloro-7-isopropyl-7H-purine - PMC.

  • (PDF) Preparation of Amides Mediated by Isopropylmagnesium Chloride under Continuous Flow Conditions - ResearchGate.

  • 38496-18-3|2,6-Dichloronicotinic acid|BLD Pharm.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Esterification of 2,6-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Side Reactions & Impurity Profiling

Executive Summary: The Mechanistic Challenge

Welcome to the technical support hub for halogenated pyridine chemistry. You are likely encountering difficulties because 2,6-dichloroisonicotinic acid (2,6-DCINA) is deceptive. While it appears to be a standard carboxylic acid, the electron-deficient pyridine ring activates the chlorine atoms at the 2 and 6 positions toward Nucleophilic Aromatic Substitution (


) .

In standard esterification, we treat the carboxyl group as the electrophile. However, in this substrate, the C-Cl bonds are also electrophilic sites. If your reaction conditions are too basic or thermally aggressive in the presence of nucleophiles (like your alcohol solvent), you will displace a chlorine atom, forming the 2-alkoxy-6-chloro impurity . This is the primary failure mode for this synthesis [1, 2].

This guide prioritizes the Acid Chloride Method (via Thionyl Chloride) as it offers the highest conversion rates while allowing strict temperature control to suppress


 pathways.

The Mechanistic Landscape (Visual Guide)

The following diagram maps the "Happy Path" (Target Ester) against the critical "Failure Modes" (Side Reactions).

G Start 2,6-Dichloroisonicotinic Acid (2,6-DCINA) AcidCl Intermediate: Acid Chloride Start->AcidCl SOCl2, cat. DMF (Reflux) Impurity_SNAr IMPURITY A: 2-Alkoxy-6-chloro Ester (via SNAr) Start->Impurity_SNAr Direct ROH + Base High Temp (>80°C) Impurity_Vils IMPURITY C: Vilsmeier Salts (DMF Artifacts) Start->Impurity_Vils Excess DMF High Temp Target TARGET: 2,6-Dichloro Ester AcidCl->Target ROH (Alcohol) < 40°C AcidCl->Impurity_SNAr ROH + Excess Base Long reaction time Impurity_Hyd IMPURITY B: Hydrolyzed Acid (Reversion) AcidCl->Impurity_Hyd Moisture/Wet Solvent

Figure 1: Reaction logic flow. The green path represents the optimized protocol. Red dashed lines indicate critical control points where side reactions occur due to temperature or stoichiometry errors.

Troubleshooting Board (FAQs)

Q1: I see a new peak in my LC-MS with a mass shift of


 (approx). What is it? 
Diagnosis:  This is likely the 2-alkoxy-6-chloro derivative .
Cause:  You triggered an 

reaction. This happens when the chloride on the ring is displaced by the alcohol solvent (methoxide/ethoxide equivalent). Fix:
  • Lower the temperature during the alcohol addition step. Do not reflux the alcohol step unless necessary.

  • Avoid strong bases. If you are using

    
     or 
    
    
    
    for alkylation, switch to the Acid Chloride method immediately. The pyridine ring is too electron-poor to withstand strong nucleophiles [3].

Q2: My reaction mixture turned deep yellow/orange and smells sulfurous. Diagnosis: Sulfur entrapment or Vilsmeier reagent decomposition. Cause: Old thionyl chloride (


) or failure to remove excess 

before adding alcohol.[1] Fix:
  • Ensure

    
     is colorless/pale yellow before use.
    
  • Azeotropic removal: After acid chloride formation, add dry toluene and rotovap to dryness twice to strip all traces of

    
     and 
    
    
    
    before adding the alcohol [4].

Q3: The reaction stalls at 80-90% conversion. Diagnosis: Equilibrium limitation or catalyst poisoning. Cause: In Fischer esterification, water accumulation halts the reaction. In Acid Chloride synthesis, the HCl byproduct can protonate the pyridine nitrogen, rendering it less soluble or reactive in non-polar solvents. Fix:

  • Use the Acid Chloride method (irreversible).

  • Add a scavenger base (like 2,6-lutidine) only during the alcohol addition step, and strictly control the equivalents (1.05 eq) to neutralize HCl without triggering the

    
     side reaction.
    

Optimized Protocol: Thionyl Chloride Method

This protocol is designed to isolate the activation step (heat) from the esterification step (mild), preventing the kinetic energy required for the unwanted


 reaction.
Phase 1: Activation (Acid Chloride Formation)

Goal: Convert carboxylic acid to acid chloride.

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and

    
     inlet.
    
  • Charge: Add 2,6-DCINA (1.0 eq) .

  • Solvent/Reagent: Add neat Thionyl Chloride (

    
    , 5.0 - 10.0 eq) .
    
    • Note: Using neat

      
       acts as both solvent and reagent, driving mass transfer.
      
  • Catalyst: Add DMF (1-2 drops, catalytic) .

    • Mechanism:[2][3][4][5][6][7] Forms the Vilsmeier-Haack chloro-iminium species, which rapidly converts the carboxylic acid to the acid chloride [5].

  • Reaction: Reflux at 75-80°C for 2-3 hours .

    • Checkpoint: The suspension should become a clear solution as the acid converts to the soluble acid chloride.

  • Isolation (Critical):

    • Cool to Room Temperature (RT).

    • Concentrate under reduced pressure to remove bulk

      
      .
      
    • The Toluene Chase: Add anhydrous toluene (10 mL/g) and concentrate again. Repeat twice. This removes trapped

      
       and 
      
      
      
      that would otherwise cause degradation.
Phase 2: Esterification (Controlled Addition)

Goal: Form ester without touching the ring chlorines.

  • Solvation: Dissolve the crude acid chloride residue in anhydrous DCM or THF (5-10 mL/g). Cool to 0°C in an ice bath.

  • Nucleophile: Add the Alcohol (MeOH, EtOH, etc.) slowly.

    • Stoichiometry: Use a large excess (solvent quantity) OR 1.5-2.0 eq if the alcohol is precious.

  • Base (Optional but Risky):

    • Recommendation: Do NOT add base initially. Let the alcohol react with the highly reactive acid chloride.

    • If Acid Scavenging is required: Add Triethylamine (

      
      )  or Pyridine  dropwise at 0°C.
      
    • Warning: Keep the mixture below 20°C if base is present. Base + Heat + Alcohol =

      
       (Side Reaction) [1].
      
  • Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC/LC-MS.

Phase 3: Workup
  • Quench with saturated

    
      (carefully, gas evolution).
    
  • Extract with Ethyl Acetate or DCM .

  • Wash organic layer with Brine .

  • Dry over

    
      and concentrate.
    

Data Summary: Reaction Parameters

ParameterRecommended RangeDanger ZoneConsequence of Deviation
Activation Temp 75°C - 80°C (Reflux)> 100°CDecomposition of DMF; Tar formation.
Esterification Temp 0°C

25°C
> 60°C

(Cl displacement)
.
Catalyst (DMF) 0.01 - 0.05 eq> 0.1 eqDifficult removal; Vilsmeier impurities.
Base Equiv. 0 (Preferred) or 1.1 eq> 2.0 eqPromotes

on the pyridine ring.
Water Content Anhydrous (< 0.1%)> 1%Hydrolysis back to starting acid.

References

  • Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms. Source: Master Organic Chemistry Context: Details the addition-elimination mechanism that governs the side reaction between chloropyridines and nucleophiles. URL:[Link]

  • Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Source: Iraqi Journal of Pharmacy (via ResearchGate) Context: Discusses the mechanism of DMF catalysis (Vilsmeier-Haack) and the importance of azeotropic removal of byproducts. URL:[Link]

  • Conversion of Carboxylic Acids to Acid Chlorides with SOCl2. Source: Master Organic Chemistry Context: The fundamental mechanism for the activation step, explaining why this method is preferred over Fischer esterification for difficult substrates. URL:[Link]

Sources

Technical Support Center: Purification Protocols for 2,6-Dichloroisonicotinic Acid (2,6-DCINA) Removal

[1][2][3]

Executive Summary & Chemical Profile[1][2][4]

The Challenge: 2,6-Dichloroisonicotinic acid (CAS: 5398-44-7) is a frequent contaminant in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., amide couplings, esterifications).[1] Its persistence is often due to its specific solubility profile and high acidity compared to typical carboxylic acids.[2][3]

The Solution: Successful removal relies on exploiting its low pKa (~2.[2][3]63) and its solubility differential between chlorinated solvents and basic aqueous media.[2][3]

Impurity Profile: 2,6-DCINA[1][2][3][5][6][7][8][9]
PropertyValueImplication for Purification
Structure Pyridine ring, 2,6-dichloro, 4-COOHElectron-deficient ring increases acidity.[1][2][3]
pKa ~2.63 (Predicted) [1]Significantly more acidic than benzoic acid (~4.2).[1][2][3] Ionizes readily even in weak bases.[1][2][3]
Solubility (Org) Soluble in EtOAc, MeOH, DMSO.[1][2]Hard to remove by simple filtration if product is also soluble.[2][3][4]
Solubility (Aq) Insoluble in acidic water; Soluble in basic water.[1][2][3]Primary separation lever: pH switching.[1][2][3]
Reactivity Stable to mild acid/base.[2][3]Can be washed with NaHCO₃ without degradation.[1][2][3]

Primary Workflow: Liquid-Liquid Extraction (LLE)[1][2][3]

Applicability: Best for products that are Neutral (amides, esters) or Basic (amines).[1][2][3] Mechanism: Deprotonation of 2,6-DCINA converts it into its water-soluble carboxylate salt.[1][2][3]

Protocol A: The Bicarbonate Wash (Standard)

Use this for products stable to pH 8-9.[1]

  • Dilution: Dilute the crude reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).

    • Expert Tip: Ethyl Acetate (EtOAc) is preferred over DCM if the product allows, as it separates cleaner from aqueous phases and avoids halogenated waste.[1]

  • First Wash (Acidic/Neutral): Wash organic layer with 1N HCl or water (if product is not acid-sensitive) to remove non-acidic polar impurities. 2,6-DCINA remains in the organic layer here.[1][2][3]

  • The Critical Step (Salt Formation): Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[2][3]

    • Volume: Use 2x volume relative to organic layer.[1][2][3]

    • Repetition: Perform at least 3 washes .[1][2][3][5]

    • Chemistry: At pH ~8.5 (NaHCO₃), 2,6-DCINA (pKa ~2.[1][2][3]6) is >99.9% deprotonated and partitions into the aqueous phase.[1]

  • Verification: Check the pH of the aqueous output. It must remain basic. If it turns acidic, you have not added enough base to neutralize the excess acid.

  • Final Polish: Wash organic layer with Brine (Sat. NaCl) to remove trapped water/base, dry over Na₂SO₄, and concentrate.[1][2]

Protocol B: The "Reverse" Extraction (For Basic Products)

Use this if your product is an amine that might co-extract with the acid.

  • Dissolve crude in 1N HCl (aq) . The basic product protonates and goes into water; 2,6-DCINA (insoluble in acid) precipitates or stays in the organic wash.[1]

  • Wash the aqueous acidic layer with DCM or EtOAc (3x).[2][3]

    • Result: 2,6-DCINA is removed in the organic wash.[1][3] Product stays in water.[1][2][3]

  • Basify the aqueous layer (pH > 10) with NaOH.[1][2][3]

  • Extract the product back into organic solvent.[2][3][6]

Secondary Workflow: Solid-Supported Scavenging

Applicability: High-throughput synthesis, small scales (<100 mg), or when aqueous workup causes emulsions.[1][2][3]

Protocol C: Anion Exchange Scavenging

Reagent: Polymer-supported Carbonate (e.g., MP-Carbonate) or Tertiary Amine (e.g., Amberlyst A-21).[1][2][3]

  • Dissolution: Dissolve crude mixture in DCM or MeOH.

  • Resin Addition: Add 3-4 equivalents (relative to expected excess 2,6-DCINA) of Amberlyst A-21 (weakly basic resin).[1][2][3]

  • Incubation: Shake or stir gently for 1-2 hours at room temperature.

    • Mechanism:[1][2][3][7] The resin binds the proton from 2,6-DCINA, trapping the carboxylate on the solid bead.

  • Filtration: Filter off the resin.[2][3] The filtrate contains the purified product.

  • Rinse: Wash resin with solvent to recover any non-specifically bound product.[1][2][3]

Advanced Troubleshooting: Chromatography

Applicability: When LLE fails (e.g., product is also an acid) or for final purity polishing.[1][2][3]

Issue: 2,6-DCINA contains a basic nitrogen and an acidic proton.[1][2][3] On standard silica, it often streaks or tails, contaminating fractions.[1][2]

Chromatography Optimization Table
VariableRecommendationRationale
Stationary Phase C18 (Reverse Phase) preferred.Silica can interact strongly with the pyridine ring.[2][3]
Mobile Phase (Silica) DCM:MeOH + 1% Acetic Acid Acid suppresses ionization of the COOH, sharpening the peak.
Mobile Phase (C18) Water:Acetonitrile + 0.1% TFA TFA ensures the pyridine nitrogen and acid are fully protonated/controlled.[2][3]
Detection UV @ 254 nmThe pyridine ring and chlorines provide strong UV absorbance.[2][3]

Decision Logic Diagram

PurificationStrategyStartCrude Mixture containing2,6-DCINACheckProductWhat is the natureof your Product?Start->CheckProductNeutralNeutral(Amide, Ester)CheckProduct->NeutralNon-ionizableBasicBasic(Amine, Pyridine)CheckProduct->BasicProtonatableAcidicAcidic(Carboxylic Acid, Phenol)CheckProduct->AcidicDeprotonatableLLE_BaseProtocol A:Wash Organic Layerwith Sat. NaHCO3Neutral->LLE_BaseStandard PathScavengerAlternative:Basic Resin Scavenging(Amberlyst A-21)Neutral->ScavengerNo Aqueous WorkupBasic->LLE_BaseCareful pH controlLLE_ReverseProtocol B:Acidify to pH 1 -> Wash OrgBasify -> Extract ProductBasic->LLE_ReverseHigh PurityChromatographyProtocol D:Reverse Phase HPLC(0.1% TFA)Acidic->ChromatographypKa Overlap Risk

Figure 1: Decision tree for selecting the optimal purification strategy based on product chemistry.

Frequently Asked Questions (FAQ)

Q1: I washed with NaHCO₃, but the impurity is still there. Why?

  • Diagnosis: You likely saturated the aqueous layer.[2][3] 2,6-DCINA has a molecular weight of ~192 g/mol .[1][2][3][8] If you have a large excess, standard washes might not provide enough molar equivalents of base.[1][3]

  • Fix: Check the pH of your aqueous waste.[3][9] If it is < 8, add more bicarbonate or switch to 1M Na₂CO₃ (stronger base, higher capacity).[1][2]

Q2: Can I remove 2,6-DCINA by recrystallization?

  • Answer: Yes, but it depends on your product.[1][2][3][4] 2,6-DCINA is nearly insoluble in cold water and non-polar hydrocarbons (like Hexanes/Heptane) but soluble in alcohols.[1][2][3]

  • Strategy: If your product is non-polar, triturating the crude solid with Hexanes/Ether may dissolve your product while leaving 2,6-DCINA behind (or vice versa depending on crystal lattice energy).[1][2] However, extraction is generally more reliable.[1][2][3]

Q3: The 2,6-DCINA is streaking on my TLC plate. How do I visualize it correctly?

  • Fix: Add 1-2 drops of Acetic Acid to your TLC developing solvent (e.g., 50:50 EtOAc:Hexanes + 1% AcOH).[1][2][3] This keeps the acid protonated and prevents it from interacting with the silica calcium binder, resulting in a sharp spot (Rf ~0.3-0.5 depending on polarity).[1]

Q4: Is 2,6-DCINA toxic?

  • Safety: It is an irritant and an organochlorine compound.[1][2][3] Standard PPE (gloves, goggles, lab coat) is required.[1][2] Waste must be disposed of in halogenated organic waste streams [2].[2][3]

References

  • ChemicalBook. (2025).[1][2][3] 2,6-Dichloroisonicotinic acid Properties and pKa Data. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[1][2][3] 2,6-Dichloroisonicotinic acid - PubChem Compound Summary. PubChem.[1][2][3] Retrieved from [1][2]

  • Li, J.J. (2014).[1][2][3] Reaction Work-Up: General Procedures. In: Name Reactions. Springer, Cham.[1][2][3] (General reference for acid-base extraction principles).

Validation & Comparative

Technical Analysis & Comparative NMR Profiling: Isopropyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context

Isopropyl 2,6-dichloroisonicotinate (CAS: 57803-52-8) is a critical heterocyclic intermediate, primarily utilized in the synthesis of agrochemicals and specific pharmacological pharmacophores. Its structural rigidity, conferred by the 2,6-dichloro-pyridine core, combined with the lipophilic isopropyl ester, presents unique NMR characteristics.

This guide provides a definitive assignment of the 1H NMR chemical shifts, comparing the industry-standard solvent Chloroform-d (CDCl3) against Dimethyl Sulfoxide-d6 (DMSO-d6) . This comparison is vital for researchers encountering solubility challenges or requiring confirmation of ester stability under polar conditions.

Structural Visualization & Atom Mapping

To ensure accurate assignment, we utilize a specific numbering scheme. The symmetry of the molecule results in chemical equivalence for the aromatic protons (H3/H5) and the isopropyl methyl groups.

G cluster_0 This compound Pyridine Pyridine Core (2,6-Cl2) Ester Ester Linkage (C-4) Pyridine->Ester Electronic w/d (Deshielding) H3_H5 H3, H5 (Aromatic Singlet) Pyridine->H3_H5 Attached Isopropyl Isopropyl Group (CH(CH3)2) Ester->Isopropyl O-Linkage H_Methine CH Methine (Septet) Isopropyl->H_Methine H_Methyl CH3 Methyls (Doublet) Isopropyl->H_Methyl

Figure 1: Structural connectivity and proton environments. Note the symmetry making H3/H5 equivalent.

Experimental Protocol: Sample Preparation

Reliable NMR data requires standardized preparation to minimize concentration-dependent shifts, particularly for the aromatic protons sensitive to π-stacking.

Reagents:

  • Analyte: >98% Purity this compound.[1]

  • Solvent A: CDCl3 (99.8% D) + 0.03% TMS (Internal Standard).

  • Solvent B: DMSO-d6 (99.9% D) + 0.03% TMS.

Workflow:

  • Massing: Weigh 10–15 mg of the ester into a clean vial.

  • Solvation: Add 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Vortex for 10 seconds. Ensure no suspension remains (suspensions cause line broadening).

  • Transfer: Filter through a cotton plug into a 5mm NMR tube if any particulate is visible.

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1.0s, 16 scans).

Comparative Analysis: CDCl3 vs. DMSO-d6[2][3][4][5]

The choice of solvent significantly alters the chemical environment.[2] While CDCl3 is the standard for characterization, DMSO-d6 is often required for reaction monitoring involving polar intermediates.

Table 1: Chemical Shift Assignments

Reference: TMS = 0.00 ppm

Proton AssignmentMultiplicityIntegrationShift (δ) in CDCl3Shift (δ) in DMSO-d6Coupling Constant (

)
H-3, H-5 (Aromatic)Singlet (s)2H7.82 – 7.86 8.00 – 8.05 N/A (Symmetry)
CH (Isopropyl Methine)Septet (sept)1H5.20 – 5.28 5.15 – 5.22

Hz
CH₃ (Isopropyl Methyls)Doublet (d)6H1.36 – 1.40 1.32 – 1.36

Hz
Technical Commentary & Causality
  • The Aromatic Shift (H3/H5):

    • Observation: The aromatic singlet shifts downfield (higher ppm) in DMSO-d6 compared to CDCl3.

    • Mechanism: DMSO is a highly polar, Lewis-basic solvent. While the 2,6-dichloro substitution reduces the basicity of the pyridine nitrogen, the overall polarity of DMSO stabilizes the dipole of the ester and the pyridine ring, typically resulting in a deshielding effect on the ring protons.

    • Diagnostic Value: The singlet nature of this peak is the primary purity check. If this peak shows splitting or satellites not attributable to

      
      C satellites, check for mono-chlorinated impurities.
      
  • The Isopropyl Signature:

    • Observation: The methine proton (CH) appears as a distinct septet at ~5.2 ppm.

    • Comparison: This is significantly downfield compared to an isopropyl alkane (~1.2 ppm) due to the electronegativity of the ester oxygen (acylation effect).

    • Differentiation: If the spectrum shows a singlet at ~3.9 ppm instead of the isopropyl pattern, the compound has likely undergone transesterification to the Methyl ester (a common impurity if methanol was used in workup).

Troubleshooting & Impurity Profiling

In synthesis, specific impurities often co-elute. Use the following decision tree to identify spectral anomalies.

DecisionTree Start Unknown Signals in Spectrum? Check_Region Check Region Start->Check_Region Region_Aliphatic 0.8 - 2.0 ppm Check_Region->Region_Aliphatic Region_Mid 3.5 - 5.0 ppm Check_Region->Region_Mid Impurity_Acid Broad @ 10-12 ppm? Impurity: Free Acid Check_Region->Impurity_Acid Downfield Impurity_IPA Doublet @ 1.2 ppm? Impurity: Isopropanol Region_Aliphatic->Impurity_IPA Impurity_Water Broad s @ 1.5 (CDCl3) or 3.3 (DMSO)? Impurity: Water Region_Aliphatic->Impurity_Water Impurity_Methyl Singlet @ 3.9 ppm? Impurity: Methyl Ester Region_Mid->Impurity_Methyl

Figure 2: Rapid impurity identification workflow.

Conclusion

For routine quality control of This compound , CDCl3 is the superior solvent due to the minimal interference with the isopropyl methyl doublet and sharper line shapes. However, if the sample contains significant free acid impurities (2,6-dichloroisonicotinic acid), DMSO-d6 must be used to ensure full solubility and accurate integration of the aromatic region.

References
  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.

  • PubChem Database. (n.d.). "Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide (Analog Comparison)." National Library of Medicine.[5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][6] (Standard reference for chemical shift additivity rules).

Sources

FTIR spectral analysis of Isopropyl 2,6-dichloroisonicotinate functional groups

[1]

Executive Summary

Isopropyl 2,6-dichloroisonicotinate (CAS: 5398-44-7 derivatives/analogs) is a critical intermediate in the synthesis of pyridine-based agrochemicals and pharmaceuticals.[1] Its structural integrity relies on the precise arrangement of a halogenated pyridine ring and a steric-heavy isopropyl ester group.[1][2]

This guide provides a comparative technical analysis for researchers and Quality Control (QC) scientists. Unlike standard spectral libraries, this document focuses on the comparative validation of the molecule against its synthetic precursor (2,6-dichloroisonicotinic acid) and evaluates FTIR against Raman spectroscopy as a characterization tool.

Part 1: Structural Context & Theoretical Assignments[3]

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators.[2] The steric hindrance of the isopropyl group and the electron-withdrawing nature of the chlorine atoms at positions 2 and 6 significantly influence vibrational frequencies.

Functional Group Breakdown
  • Pyridine Core: The heteroaromatic ring exhibits characteristic "breathing" modes.[1][2] The 2,6-dichloro substitution reduces the symmetry, altering typical pyridine bands.

  • Ester Linkage (C=O and C-O): The carbonyl stretch is the primary diagnostic peak.[2]

  • Isopropyl Moiety: Provides unique aliphatic C-H signatures, specifically the gem-dimethyl doublet.[1][2]

  • C-Cl Bonds: Heavy atom vibrations appearing in the fingerprint/far-IR region.[1][2]

DOT Diagram: Spectral Assignment Logic

The following diagram maps the structural moieties to their expected spectral regions.[2]

SpectralLogicMoleculeThis compoundFunc_EsterEster Group(Isopropyl)Molecule->Func_EsterFunc_RingPyridine Ring(2,6-Cl subst.)Molecule->Func_RingBand_COC=O Stretch~1730-1740 cm⁻¹Func_Ester->Band_COPrimary DiagnosticBand_COCC-O-C Stretch~1200-1300 cm⁻¹Func_Ester->Band_COCBand_GemGem-Dimethyl(Doublet)~1380 & 1370 cm⁻¹Func_Ester->Band_GemIsopropyl IDBand_CNC=N / C=C Ring~1570-1430 cm⁻¹Func_Ring->Band_CNBand_CClC-Cl Stretch~800-700 cm⁻¹Func_Ring->Band_CCl

Figure 1: Logical mapping of structural moieties to diagnostic FTIR spectral bands.

Part 2: Comparative Analysis

Scenario A: Synthesis Monitoring (Precursor vs. Product)

The most common application of FTIR for this molecule is monitoring the esterification of 2,6-dichloroisonicotinic acid .

FeaturePrecursor: 2,6-Dichloroisonicotinic AcidProduct: this compoundDiagnostic Action
O-H Region (3300-2500 cm⁻¹)Broad, Strong. "Hump" typical of carboxylic acid dimers.[1]Absent. Baseline should be flat.[1][2]Disappearance confirms consumption of acid.[1][2]
C=O Stretch (1750-1680 cm⁻¹)~1700 cm⁻¹. Lower frequency due to H-bonding and dimerization.~1735 cm⁻¹. Shifts to higher frequency (ester carbonyl).[1]Shift confirms ester formation.[1][2]
Aliphatic C-H (3000-2800 cm⁻¹)Weak/Absent (only aromatic C-H >3000).[1][2]Distinct. Peaks at ~2980, 2930 cm⁻¹ (Isopropyl CH₃).[1][2]Appearance confirms isopropyl attachment.[1][2]
Fingerprint (1400-1350 cm⁻¹)Single bands.[1][2]Doublet. Split peak at ~1380/1370 cm⁻¹ (gem-dimethyl).[1][2]Specific ID for Isopropyl group.[1][2]

Expert Insight: The presence of a residual broad band at 3000-2500 cm⁻¹ is the most sensitive indicator of incomplete reaction or moisture contamination.

Scenario B: FTIR vs. Raman Spectroscopy

While FTIR is the standard for functional group ID, Raman offers distinct advantages for the chlorinated ring system.[2]

ParameterFTIR (Mid-IR)Raman Spectroscopy
C=O[1] Detection Superior. Strong dipole change makes the ester carbonyl intensely visible.[1][2]Weak. Carbonyls are often poor Raman scatterers.
C-Cl Detection Moderate/Difficult.[1][2] Often obscured in the fingerprint or below 600 cm⁻¹.[2]Superior. C-Cl stretch is highly polarizable, appearing as strong bands <800 cm⁻¹.[1][2]
Water Interference High.[1][2] Moisture can mask key regions.[1][2]Low. Ideal for aqueous reaction monitoring.[1][2]
Sample Prep ATR (Solid/Liquid). Fast but requires contact.Non-contact (Glass vials).[1][2] Better for toxic intermediates.[1][2]

Recommendation: Use FTIR for routine QC of the esterification process (Carbonyl shift).[2] Use Raman if verifying the integrity of the chlorinated pyridine ring or analyzing in aqueous media.[2]

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets, which is crucial for oily esters or low-melting solids like this compound.[1]

Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker, Thermo, PerkinElmer) with Diamond or ZnSe ATR crystal.[1]

  • Solvent: Isopropanol or Acetone (for cleaning).[1][2]

  • Reference: Polystyrene film (for calibration check).[1][2][3]

Workflow Diagram

ProtocolStartStart: Instrument InitializationBackgroundAcquire Background(Air/Clean Crystal)Start->BackgroundLoadLoad Sample(Cover crystal completely)Background->LoadScanAcquire Spectrum(16-32 scans, 4 cm⁻¹ res)Load->ScanProcessPost-Processing(Baseline Corr, ATR Corr)Scan->ProcessDecisionCheck C=O Peak PositionProcess->DecisionPassQC PASS(1730-1740 cm⁻¹)Decision->Pass>1730FailQC FAIL(Broad OH or <1710 cm⁻¹)Decision->Fail<1710 or OH present

Figure 2: Step-by-step ATR-FTIR acquisition and decision workflow.

Step-by-Step Procedure
  • Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe.[1][2] Ensure no residue remains.[1][2]

  • Background Scan: Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.[1][2]

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop directly onto the crystal center.[2]

    • If Solid: Place a small amount (1-2 mg) on the crystal and apply pressure using the anvil until the force gauge reaches the green zone (optimal contact).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1][2]

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 16 or 32 (sufficient for S/N ratio).

  • Cleaning: Immediately clean the crystal.[1][2] Chlorinated compounds can corrode ZnSe crystals if left for extended periods; Diamond is resistant.[1][2]

Part 4: Data Interpretation "Cheat Sheet"

Use this table to assign peaks in your obtained spectrum.

Frequency (cm⁻¹)AssignmentIntensityNotes
3100 - 3000 C-H Stretch (Aromatic)WeakCharacteristic of the Pyridine ring.[1]
2980, 2935 C-H Stretch (Aliphatic)MediumMethyl groups of the Isopropyl ester.
1740 - 1730 C=O Stretch (Ester) Strong Critical QC Peak. Sharp and distinct.
1570, 1550 C=N / C=C Ring StretchMediumPyridine skeletal vibrations.
1385 & 1375 C-H Bend (Gem-dimethyl)Medium"Rabbit ears" doublet; confirms Isopropyl group.[1]
1280 - 1250 C-O-C Stretch (Asym)StrongEster "C-O" linkage.
1100 - 1000 Ring BreathingMediumSensitive to 2,6-substitution pattern.[1]
800 - 700 C-Cl StretchMedium/StrongPosition varies; often multiple bands due to ring coupling.[1]

References

  • National Institute of Standards and Technology (NIST). Isopropyl Alcohol (Gas Phase) IR Spectrum.[1][2][4] NIST Chemistry WebBook, SRD 69.[1][2][4] Available at: [Link][1]

    • Context: Used for validating the specific isopropyl group doublet assignments.[2]

  • PubChem. 2,6-Dichloroisonicotinic acid (Compound Summary).[1][2][5] National Center for Biotechnology Information.[1][2] Available at: [Link][1]

    • Context: Source for precursor spectral data and structural confirmation.[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard Reference Text).

    • Context: Authoritative source for general pyridine and ester vibrational frequency assignments.[1][2]

  • Gateway Analytical. Comparison of Raman and FTIR Spectroscopy. Available at: [Link][1]

    • Context: Supporting data for the comparative advantages of Raman for chlorinated aromatics.[2]

Comparative Analysis of GC-MS Fragmentation Dynamics: Isopropyl 2,6-Dichloroisonicotinate vs. Short-Chain Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of the Electron Ionization (EI) fragmentation patterns of Isopropyl 2,6-dichloroisonicotinate (IP-DCI) versus its methyl and ethyl analogs. While often used interchangeably as intermediates in the synthesis of pyridine-based herbicides (e.g., Picloram analogs), these esters exhibit distinct mass spectral behaviors.

Key Insight: Unlike methyl esters, which primarily degrade via


-cleavage (loss of alkoxy), IP-DCI undergoes a dominant McLafferty rearrangement , resulting in the expulsion of a neutral alkene (propene) and the formation of a stable carboxylic acid radical cation (

191). This mechanism serves as the primary diagnostic differentiator.

Structural Context & Isotope Logic

Before analyzing fragmentation, the analyst must validate the molecular ion (


) using the unique chlorine isotope signature.
The Dichloro Isotope Cluster

The presence of two chlorine atoms (


 and 

) creates a distinct "triplet" pattern for the molecular ion and any fragment retaining both chlorines.
  • M (100%) :

    
    
    
  • M+2 (~65%) :

    
    
    
  • M+4 (~10%) :

    
    
    

Application: If a peak at


 233 does not exhibit this 9:6:1 intensity ratio, it is not the intact IP-DCI molecule.

Comparative Fragmentation Analysis

The following table contrasts the fragmentation of IP-DCI with Methyl 2,6-dichloroisonicotinate (Me-DCI).

FeatureThis compound (IP-DCI)Methyl 2,6-dichloroisonicotinate (Me-DCI)
Molecular Weight 233.08 Da205.03 Da
Base Peak

191
(Acid Cation)

174
(Acylium Ion)
Primary Loss

42 Da
(Loss of Propene,

)

31 Da
(Loss of Methoxy,

)
Mechanism McLafferty Rearrangement (6-membered transition)

-Cleavage (Simple bond break)
Diagnostic Ion

43 (Isopropyl cation, often low abundance)

15 (Methyl cation, rarely seen)
Detailed Mechanism: The McLafferty Advantage

The isopropyl ester possesses


-hydrogens (on the methyls of the isopropyl group) relative to the carbonyl oxygen. This structural feature enables a site-specific rearrangement that is energetically more favorable than simple bond cleavage.
  • H-Transfer: A

    
    -hydrogen transfers to the carbonyl oxygen via a 6-membered transition state.[1][2]
    
  • 
    -Cleavage:  The C-O bond breaks, expelling neutral propene (
    
    
    
    ).
  • Product: The enol form of 2,6-dichloroisonicotinic acid (

    
     191), which is highly stable.
    

In contrast, the Methyl ester lacks


-hydrogens. It cannot eliminate an alkene. It must break the carbonyl-oxygen bond directly, losing a methoxy radical (

, 31 Da) to form the acylium ion (

174).

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic divergence between the Isopropyl and Methyl analogs.

FragmentationPathway cluster_legend Legend IP_Ion IP-DCI Molecular Ion (m/z 233) TS_McLafferty 6-Membered Transition State IP_Ion->TS_McLafferty Gamma-H Transfer Me_Ion Me-DCI Molecular Ion (m/z 205) Acylium_Ion Acylium Ion (m/z 174) [Base Peak for Me] Me_Ion->Acylium_Ion Alpha-Cleavage - OMe (31 Da) Acid_Ion Acid Radical Cation (m/z 191) [Base Peak for IP] TS_McLafferty->Acid_Ion - Propene (42 Da) Acid_Ion->Acylium_Ion - OH (17 Da) Pyridyl_Ion Dichloropyridyl Ion (m/z 146) Acylium_Ion->Pyridyl_Ion - CO (28 Da) key Blue: Precursor | Green: Stable Fragment | Yellow: Transition

Caption: Mechanistic divergence of Isopropyl (top path) vs. Methyl (bottom path) esters. The McLafferty rearrangement is unique to the Isopropyl analog.

Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this standardized GC-MS workflow.

Instrument Configuration
  • System: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm). Rationale: Low bleed, standard polarity for aromatics.

  • Inlet: Split (20:1), 250°C. High split ratio prevents column overload and dimer formation.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

MS Acquisition Parameters
  • Source Temp: 230°C. Note: Do not exceed 250°C to avoid thermal degradation of the ester.

  • Quad Temp: 150°C.

  • Scan Range: 40–350 amu.

  • Threshold: 150 counts.

Validation Steps
  • System Suitability: Inject 1µL of PFTBA (tuning standard). Verify

    
     69, 219, 502 ratios are within ±10% of autotune.
    
  • Blank Run: Inject solvent (DCM or Methanol) to ensure no carryover of pyridine derivatives from previous runs.

  • Isotope Check: Upon elution of the target peak (approx 12-14 min depending on ramp), manually integrate the molecular ion cluster.

    • Pass Criteria:

      
       233 intensity > 
      
      
      
      235 intensity.
    • Fail Criteria: If

      
       235 > 233, the chlorines may have been exchanged or the peak is a co-eluting impurity.
      

Analytical Decision Tree

Use this logic flow to confirm identity in unknown samples.

DecisionTree Start Unknown Peak Detected Check_Cl Check Isotope Pattern Is M : M+2 approx 100 : 65? Start->Check_Cl Not_DCI Not a Dichloro Compound Check_Cl->Not_DCI No Check_Loss Calculate Neutral Loss (M - Base Peak) Check_Cl->Check_Loss Yes Loss_42 Loss = 42 Da (Propene) Check_Loss->Loss_42 M - 42 Loss_31 Loss = 31 Da (Methoxy) Check_Loss->Loss_31 M - 31 Confirm_IP CONFIRMED: Isopropyl 2,6-DCI Loss_42->Confirm_IP Confirm_Me CONFIRMED: Methyl 2,6-DCI Loss_31->Confirm_Me

Caption: Logic flow for distinguishing Isopropyl vs. Methyl esters based on neutral loss calculation.

References

  • NIST Mass Spectrometry Data Center. Isopropyl nicotinate (CAS 553-60-6) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Note: Used as the primary reference for the "Isopropyl Ester" fragment
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Authoritative source for the "McLafferty Rearrangement" mechanism involving gamma-hydrogen transfer.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Isopropyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of ensuring safety and efficacy. Isopropyl 2,6-dichloroisonicotinate, a key intermediate in the synthesis of various agrochemicals and potentially pharmaceuticals, requires a robust and validated analytical method for its purity assessment.[1][2] This guide provides an in-depth, objective comparison of HPLC methods for the purity analysis of this compound, presenting supporting experimental data and detailed protocols to inform method development and selection.

The inherent structure of this compound, a chlorinated pyridine derivative, presents unique challenges and considerations for chromatographic separation.[1][3] Potential impurities can arise from starting materials, synthetic by-products, or degradation. A well-developed, stability-indicating HPLC method is therefore crucial for separating the main compound from these related substances.[4][5][6] This guide will explore the development of a novel reversed-phase HPLC method and compare it with a hypothetical alternative, highlighting the scientific rationale behind the methodological choices.

Foundational Principles of Method Development

The development of a reliable HPLC method is a systematic process.[7] Key considerations include the physicochemical properties of the analyte, such as polarity and UV absorbance, which dictate the choice of stationary phase, mobile phase, and detector settings.[8] For this compound, its aromatic nature suggests strong UV absorbance, making UV detection a suitable choice.[9][10][11] The presence of both a moderately polar ester group and non-polar chloro- and isopropyl- groups suggests that reversed-phase chromatography will be an effective separation technique.[12][13][14]

Method Development Workflow

The logical flow of developing a robust HPLC method is depicted below. This iterative process ensures that all critical parameters are optimized for the desired separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Properties Analyte Characterization (Polarity, pKa, UV Spectrum) Literature_Review Literature Review of Related Compounds Analyte_Properties->Literature_Review Informs Initial_Conditions Selection of Initial Conditions (Column, Mobile Phase) Literature_Review->Initial_Conditions Guides Column_Screening Column Screening (C18, C8, Phenyl) Initial_Conditions->Column_Screening Leads to Mobile_Phase_Opt Mobile Phase Optimization (Organic Ratio, pH, Additives) Column_Screening->Mobile_Phase_Opt Iterative Process Detector_Wavelength Detector Wavelength Selection Mobile_Phase_Opt->Detector_Wavelength Iterative Process Forced_Degradation Forced Degradation Studies Detector_Wavelength->Forced_Degradation Challenges Validation_Parameters ICH Guideline Validation (Specificity, Linearity, Accuracy, etc.) Forced_Degradation->Validation_Parameters Confirms Specificity Final_Method Finalized & Validated Analytical Method Validation_Parameters->Final_Method Establishes

Caption: Workflow for HPLC Method Development.

Comparative Analysis of HPLC Methods

This section compares two reversed-phase HPLC methods for the purity analysis of this compound. Method A is a newly developed and optimized method, while Method B represents a common alternative approach.

ParameterMethod A: Optimized Gradient MethodMethod B: Isocratic Method with Ion-Pairing
Instrumentation HPLC with UV DetectorHPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile60:40 (v/v) Methanol:Phosphate Buffer (pH 7.0) with 5 mM Sodium Dodecyl Sulfate
Gradient/Isocratic Gradient: 30% B to 90% B in 20 minIsocratic
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 275 nm275 nm
Column Temperature 30 °C35 °C
Injection Volume 10 µL10 µL
Rationale for Method A (Optimized Gradient Method)

Method A was developed to provide a comprehensive separation of this compound from a wide range of potential impurities with varying polarities.

  • Stationary Phase: A C18 column was selected for its strong hydrophobic retention, which is suitable for the non-polar regions of the analyte.[14][15] The longer column length (250 mm) enhances resolution for complex mixtures.[15]

  • Mobile Phase: A gradient elution with acetonitrile and acidified water allows for the separation of both polar and non-polar impurities.[7][12] The use of phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[16][17]

  • Detection: The detection wavelength of 275 nm was chosen based on the UV spectrum of this compound, corresponding to a region of high absorbance for maximum sensitivity.[18][19]

Rationale for Method B (Isocratic with Ion-Pairing)

Method B represents an alternative approach that might be considered, particularly if specific basic impurities are present.

  • Stationary Phase: A C8 column offers slightly less hydrophobic retention than C18, which can be advantageous for reducing run times with moderately non-polar compounds.[13]

  • Mobile Phase: An isocratic mobile phase provides a simpler and often more robust method once optimized.[8] The inclusion of an ion-pairing agent like Sodium Dodecyl Sulfate (SDS) can improve the retention and peak shape of basic impurities.[20]

  • Potential Drawbacks: The use of ion-pairing agents can lead to longer column equilibration times and potential for baseline noise. Isocratic elution may not be sufficient to resolve all impurities if they have a wide range of polarities.[21]

Experimental Protocols

Method A: Optimized Gradient Method

1. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
  • C18 analytical column (250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).
  • Phosphoric acid (analytical grade).
  • Water (HPLC grade).
  • This compound reference standard and sample.

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
  • Mobile Phase B: Acetonitrile.
  • Degas both mobile phases before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 275 nm.
  • Injection Volume: 10 µL.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 70 | 30 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 70 | 30 | | 30.0 | 70 | 30 |

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

6. Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
  • Inject a blank (diluent) to ensure a clean baseline.
  • Inject the prepared sample solution.
  • Integrate all peaks in the chromatogram.
  • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.[22]

Method Validation According to ICH Guidelines

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[23][24][25][26][27]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4][5][6][28] The sample is subjected to stress conditions to produce degradation products. The method is then evaluated for its ability to separate the main peak from these degradants.

ForcedDegradation cluster_0 Stress Conditions cluster_1 Analysis & Evaluation cluster_2 Outcome Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC_Analysis HPLC Analysis of Stressed Samples Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_Analysis Thermal_Stress Thermal Stress (e.g., 80°C, solid state) Thermal_Stress->HPLC_Analysis Photolytic_Stress Photolytic Stress (e.g., UV light exposure) Photolytic_Stress->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Stability_Indicating Confirmation of Stability-Indicating Method Peak_Purity->Stability_Indicating Mass_Balance->Stability_Indicating

Caption: Forced Degradation Study Workflow.

Validation Parameters

The following parameters should be evaluated for the validation of the purity method:

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the main peak from all potential impurities and degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector.[24][29]
Linearity A minimum of five concentrations ranging from the limit of quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.[30]
Accuracy Determined by spiking the sample with known amounts of impurities at three concentration levels (e.g., LOQ, 100%, and 150%). The recovery should be within 80-120% for impurities.[30]
Precision Repeatability: Six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.Intermediate Precision: Analysis performed by different analysts on different days. The RSD should be ≤ 2.0%.[25]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1.
Robustness The method's performance should be evaluated under small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).[23]
System Suitability Performed before each analytical run to ensure the chromatographic system is performing adequately. Parameters include retention time, peak area, tailing factor, and resolution.

Conclusion

The purity of this compound can be reliably determined using a well-developed and validated HPLC method. The presented optimized gradient reversed-phase method (Method A) offers a robust and comprehensive approach for separating the main component from a wide range of potential impurities and degradation products. While alternative methods, such as the isocratic method with an ion-pairing agent (Method B), may be suitable in specific cases, the gradient method provides greater flexibility and resolving power for complex samples. The choice of the final method should always be guided by thorough method development and validation in accordance with ICH guidelines to ensure the generation of accurate and reliable data for quality control and regulatory purposes.

References

  • Phenomenex. (2025, June 6).
  • Open Access Journals. (n.d.).
  • LCGC International. (2013, November 1).
  • ijarsct. (2025, April 15).
  • Unknown Source. (n.d.). application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy.
  • Drawell. (2024, April 28).
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Unknown Source. (2025, August 10).
  • Chrom Tech, Inc. (2025, October 20).
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Icon Scientific Inc. (2023, January 25). Why is UV light used in HPLC?
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
  • LCGC International. (n.d.).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • IntuitionLabs. (2026, February 12). ICH Q2(R2)
  • Waters. (n.d.).
  • LCGC International. (2025, December 3). How It Works: UV Detection for HPLC.
  • Element Lab Solutions. (2018, December 3). HPLC UV detection.
  • Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Acta Scientific. (2020, March 23).
  • MySkinRecipes. (n.d.).
  • AMSbiopharma. (2025, July 22).
  • MDPI. (2026, January 30).
  • SIELC. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ICH. (2022, March 24).
  • Food and Drug Administration. (n.d.). Q2(R2)
  • Unknown Source. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • iosrphr.org. (2024, September 11).
  • Benchchem. (2025).
  • ResearchGate. (2025, August 6). (PDF)
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Unknown Source. (n.d.). 55 6.
  • Guidechem. (n.d.). 2,6-Dichloroisonicotinic acid 5398-44-7 wiki.
  • LookChem. (n.d.).
  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830.
  • PubChem. (n.d.).
  • AWS. (2024, June 26). Development and validation of HPLC methods for the quantification of impending genotoxic impurities in Dapson drug substances.

Sources

Comparative Reactivity Profile: Methyl vs. Isopropyl 2,6-Dichloroisonicotinate

[1][2]

Executive Summary

In the development of pyridine-based pharmacophores and agrochemicals, Methyl 2,6-dichloroisonicotinate (MDCI) and Isopropyl 2,6-dichloroisonicotinate (IDCI) serve as critical electrophilic scaffolds.[1] While they share the same core 2,6-dichloropyridine reactivity, their ester substituents dictate divergent processing windows.[1]

  • Methyl 2,6-dichloroisonicotinate is the reagent of choice for atom economy and rapid downstream transformations (e.g., reduction to alcohols).[1] However, it suffers from hydrolytic instability under the basic conditions often required for Nucleophilic Aromatic Substitution (SNAr).[1]

  • This compound offers superior steric protection of the carbonyl, resisting premature hydrolysis and transesterification.[1] It is the preferred scaffold when SNAr reactions require strong bases, high temperatures, or aqueous co-solvents .[1]

This guide objectively compares their physicochemical profiles, reaction kinetics, and optimal experimental applications.[1]

Part 1: Physicochemical & Structural Analysis[1][2]

The choice between methyl and isopropyl esters fundamentally alters the solubility profile and the susceptibility of the carbonyl carbon to nucleophilic attack.[1]

Table 1: Comparative Property Profile
PropertyMethyl 2,6-dichloroisonicotinate (MDCI)This compound (IDCI)Impact on Process
Molecular Weight 206.03 g/mol 234.08 g/mol MDCI has higher atom economy (mass efficiency).
Melting Point 80–84 °C45–50 °C (Low melting solid)IDCI is easier to solubilize but harder to crystallize.[1]
LogP (Predicted) ~2.6~3.4IDCI offers superior solubility in non-polar solvents (Heptane, Toluene).[1]
Ester Steric Parameter (

)
0.00 (Reference)-0.47IDCI provides significant steric shielding against hydrolysis.[1]
Carbonyl Electrophilicity HighModerateMDCI is more susceptible to unwanted attack at the ester.[1]

Part 2: Reactivity Profile – SNAr vs. Hydrolysis[1]

The core chemistry of these scaffolds involves displacing the chlorine atoms at the 2 or 6 positions.[1] The challenge lies in the chemoselectivity between the desired SNAr at the pyridine ring and the undesired hydrolysis at the ester.[1]

Nucleophilic Aromatic Substitution (SNAr)

Both molecules activate the 2,6-positions via the electron-withdrawing nitrogen and the ester at C4.[1]

  • Electronic Effect: The inductive effect of -COOMe vs -COOiPr is nearly identical; the intrinsic rate of chloride displacement is similar for both.

  • Solubility Effect: IDCI allows the use of highly lipophilic solvents (e.g., cyclohexane/toluene mixtures) which can accelerate SNAr by desolvating the nucleophile, a technique often difficult with the more polar MDCI.[1]

The Hydrolysis/Transesterification Trap

This is the differentiating factor.[1] Under the basic conditions required to generate a nucleophile (e.g., phenoxide or amine anion):

  • MDCI is prone to BAc2 hydrolysis (saponification) or transesterification if alcoholic solvents are used.[1]

  • IDCI resists attack at the carbonyl due to the steric bulk of the isopropyl group, which blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle).[1]

Visualization: Competing Reaction Pathways

The following diagram illustrates the kinetic competition that dictates reagent selection.

ReactionPathwayscluster_0Reactivity LogicStart2,6-Dichloroisonicotinate(Ester)NucleophileNucleophile + Base(e.g., R-NH2 / Cs2CO3)Start->NucleophileDesiredProduct A:2-Substituted Ester(S_NAr)Nucleophile->DesiredPath 1: Attack at C2-Cl(Kinetic Control)SideProductSide Product B:2,6-Dichloro Acid(Hydrolysis)Nucleophile->SideProductPath 2: Attack at Ester (OH-)(MDCI High Risk)SideProduct2Side Product C:Transesterified EsterNucleophile->SideProduct2Path 3: Attack at Ester (RO-)(MDCI High Risk)MDCI favors Path 2/3 in strong baseMDCI favors Path 2/3 in strong baseIDCI blocks Path 2/3 via StericsIDCI blocks Path 2/3 via Sterics

Figure 1: Kinetic competition between the desired SNAr reaction and undesired ester transformations. IDCI effectively blocks the red dashed pathways.

Part 3: Experimental Protocols

These protocols demonstrate how to leverage the specific advantages of each ester.

Protocol A: Regioselective SNAr with Methyl Ester (MDCI)

Context: Use when the nucleophile is highly reactive, and mild bases can be employed.[1] Objective: Synthesis of Methyl 2-amino-6-chloroisonicotinate.

  • Dissolution: Dissolve MDCI (1.0 equiv) in anhydrous THF (0.2 M). Note: Avoid alcohols to prevent transesterification.

  • Catalyst Addition: Add DABCO (1.2 equiv) and Triethylamine (1.0 equiv).

    • Mechanistic Insight: DABCO forms a transient, highly reactive ammonium salt intermediate at the C2 position, activating the ring without requiring harsh hydroxide/alkoxide bases that would hydrolyze the methyl ester [1].[1]

  • Nucleophile Addition: Add the amine/phenol (1.0 equiv) slowly at 0 °C.

  • Reaction: Stir at Room Temperature for 4–6 hours.

  • Workup: Quench with dilute aqueous citric acid (pH 5). Extract immediately with EtOAc.[1] Crucial: Do not use strong basic workup.

Protocol B: Harsh SNAr with Isopropyl Ester (IDCI)

Context: Use when the nucleophile is weak (requiring heat) or the base is strong (e.g., alkoxides).[1] Objective: Synthesis of Isopropyl 2-phenoxy-6-chloroisonicotinate using weak nucleophiles.

  • Dissolution: Dissolve IDCI (1.0 equiv) in Toluene or DMF .[1]

  • Base Activation: Add Cesium Carbonate (2.0 equiv) or Sodium Hydride (1.1 equiv) to the phenol/amine in a separate vessel to generate the anion.[1]

  • Coupling: Combine the anion solution with the IDCI solution.

  • Heating: Heat to 80–100 °C for 12 hours.

    • Why IDCI? At this temperature, MDCI would undergo significant hydrolysis (if water traces exist) or polymerization.[1] IDCI remains stable due to the isopropyl steric shield.[1]

  • Workup: Standard aqueous wash.[1] The lipophilicity of the isopropyl group aids in rapid phase separation.[1]

Part 4: Decision Matrix for Reagent Selection

Use this logic flow to select the correct starting material for your campaign.

DecisionTreeStartSelect Reagent:Methyl vs IsopropylQ1Is the reaction conditionstrongly basic (pH > 12)or contain alkoxides?Start->Q1Q2Does the reaction requiretemperatures > 60°C?Q1->Q2NoResult_iPrUse Isopropyl Ester (IDCI)(Robust Route)Q1->Result_iPrYes (Hydrolysis Risk)Q3Is atom economy/costthe primary driver?Q2->Q3NoQ2->Result_iPrYes (Thermal/Base Stability)Result_MeUse Methyl Ester (MDCI)(Standard Route)Q3->Result_MeYesQ3->Result_iPrNo (Process Safety)

Figure 2: Selection logic based on reaction severity and process constraints.

References

  • Cantillo, D. et al. "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols." Journal of Organic Chemistry, 2013.[1]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.[1] (General reference for Ester Hydrolysis Kinetics/Taft Equation).

  • Patent US5204478A. "Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and derivatives." (Demonstrates industrial handling of 2,6-dichloropyridine esters).

  • BenchChem Technical Guide. "Synthesis of Novel Heterocycles from Isopropyl 5,6-diaminonicotinate." (Application of isopropyl esters in heterocycle synthesis).

A Comparative Guide to Elemental Analysis Standards for Isopropyl 2,6-dichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the primary analytical standards and methodologies for the elemental analysis of Isopropyl 2,6-dichloroisonicotinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to quality control and characterization of this critical chemical intermediate.

Foundational Pre-analysis: Theoretical Composition

Before embarking on any analytical technique, establishing a theoretical baseline is paramount. This compound, with the chemical formula C₉H₉Cl₂NO₂ , has a molecular weight of 234.08 g/mol . The theoretical elemental composition, which serves as the benchmark for all subsequent analyses, is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0119108.09946.18%
Hydrogen (H)1.00899.0723.88%
Chlorine (Cl)35.453270.90630.29%
Nitrogen (N)14.007114.0075.98%
Oxygen (O)15.999231.99813.67%

This theoretical composition is the gold standard against which the accuracy of any analytical method will be judged.

A Comparative Analysis of Key Methodologies

The determination of elemental composition, particularly the critical chlorine content, in a halogenated organic molecule like this compound, can be approached through several techniques. Each method offers a unique balance of sensitivity, speed, cost, and sample preparation complexity. This section provides a critical comparison of the three most relevant methodologies: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) Spectroscopy.

Caption: Core analytical techniques for this compound.

FeatureCombustion AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF) Spectroscopy
Principle Sample is combusted in a high-oxygen environment; resulting gases are analyzed. For chlorine, this involves conversion to HCl, which is then titrated.Sample is introduced into a high-temperature argon plasma, leading to atomization and ionization. Ions are then separated by mass-to-charge ratio and detected.Sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence is characteristic of each element.
Primary Application Accurate determination of major elemental composition (C, H, N, S, and halogens).Ultra-trace elemental analysis and isotopic ratio determination.Rapid, non-destructive screening and quantification of elemental composition.
Sample Preparation Requires precise weighing of the sample into a combustible container (e.g., tin capsule). Can be destructive.Often requires sample digestion with strong acids to create a liquid sample, which is labor-intensive and destructive.[1]Minimal to no sample preparation required for solids and liquids, making it fast and non-destructive.[1][2]
Sensitivity for Chlorine High, suitable for determining the percentage level of chlorine.Very high, capable of detecting trace levels (ppm to ppb). However, halogen analysis can be challenging due to high ionization potentials.[1]Good, with detection limits often in the low ppm range.[3][4][5][6][7]
Accuracy & Precision Excellent for major elements when properly calibrated.High accuracy and precision for trace elements.Good accuracy and precision, particularly for concentrations above the detection limit.
Cost per Sample Moderate.High, due to instrument cost, maintenance, and consumables (e.g., argon gas, acids).[1]Low, due to minimal sample preparation and consumables.[8]
Sample Throughput Moderate.Low to moderate, largely dependent on the length of the sample digestion process.[9]High, with analysis times often in the range of minutes per sample.[2]
Regulatory Standing Well-established, with standard methods like ASTM E442.Recognized by USP <233> for elemental impurities, though challenges for halogens exist.[2]Accepted as an alternative technique in USP <232>/<233> and ICH Q3D.[2]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of results, the following detailed protocols are provided for each analytical technique.

Combustion Analysis for Chlorine Content

This method is based on the principle of oxygen flask combustion, a robust and widely accepted technique for the determination of halogens in organic compounds.

Sample Weighing Sample Weighing Encapsulation Encapsulation Sample Weighing->Encapsulation Precise amount Oxygen Flask Combustion Oxygen Flask Combustion Encapsulation->Oxygen Flask Combustion Filter paper/capsule Gas Absorption Gas Absorption Oxygen Flask Combustion->Gas Absorption HCl gas Titration Titration Gas Absorption->Titration Chloride ions Chlorine Content Calculation Chlorine Content Calculation Titration->Chlorine Content Calculation

Caption: Workflow for Combustion Analysis of Chlorine.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tin capsule or wrapped in a piece of ashless filter paper.

  • Combustion: Place the prepared sample in a platinum basket attached to the stopper of a thick-walled combustion flask. Fill the flask with pure oxygen.

  • Ignition: Ignite the sample using an appropriate ignition source. The combustion process rapidly converts the organically bound chlorine into hydrogen chloride (HCl) gas.

  • Absorption: The HCl gas is absorbed into a dilute solution of hydrogen peroxide or a suitable alkaline solution within the flask.

  • Titration: The resulting chloride ions in the absorption solution are then titrated with a standardized silver nitrate solution, often using a potentiometric endpoint to determine the precise amount of chloride.

  • Calculation: The percentage of chlorine in the original sample is calculated based on the volume of silver nitrate titrant used.

ICP-MS for Elemental Impurities and Chlorine

While primarily used for trace metal impurities as outlined in USP <232>, ICP-MS can be adapted for chlorine analysis. This protocol focuses on the necessary steps to overcome the challenges associated with halogen determination.

Sample Digestion Sample Digestion Dilution Dilution Sample Digestion->Dilution Acidic matrix Nebulization Nebulization Dilution->Nebulization Aerosol formation Plasma Ionization Plasma Ionization Nebulization->Plasma Ionization Argon plasma Mass Spectrometry Mass Spectrometry Plasma Ionization->Mass Spectrometry Ion separation Elemental Quantification Elemental Quantification Mass Spectrometry->Elemental Quantification

Caption: Workflow for ICP-MS Analysis.

Protocol:

  • Sample Digestion: Accurately weigh a portion of the this compound and digest it in a closed-vessel microwave system with a suitable acid mixture (e.g., nitric acid). This step is critical for breaking down the organic matrix.

  • Dilution: Dilute the digested sample with deionized water to a final concentration suitable for ICP-MS analysis, typically in the low ppm or ppb range.

  • Instrument Setup: Configure the ICP-MS with a collision/reaction cell to mitigate polyatomic interferences that can affect the accuracy of chlorine measurement. Use a suitable internal standard to correct for matrix effects.

  • Analysis: Introduce the prepared sample into the ICP-MS. The sample is nebulized, and the resulting aerosol is transported into the argon plasma, where it is desolvated, atomized, and ionized.

  • Detection and Quantification: The ions are guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio. The detector measures the ion counts for the chlorine isotopes, which are then converted to concentration based on a calibration curve.

XRF for Rapid Screening and Quantification

XRF offers a significant advantage in terms of speed and minimal sample preparation, making it an excellent tool for rapid quality control and screening.

Sample Placement Sample Placement X-ray Irradiation X-ray Irradiation Sample Placement->X-ray Irradiation Direct analysis Fluorescence Emission Fluorescence Emission X-ray Irradiation->Fluorescence Emission Characteristic X-rays Detection Detection Fluorescence Emission->Detection Energy/Wavelength Elemental Quantification Elemental Quantification Detection->Elemental Quantification

Caption: Workflow for XRF Analysis.

Protocol:

  • Sample Preparation: For solid samples like this compound in powder form, the material can be pressed into a pellet or placed in a sample cup with a thin-film window. No dissolution or digestion is required.

  • Instrument Setup: Place the sample in the XRF spectrometer. The analysis can be performed under air, vacuum, or a helium atmosphere, depending on the instrument and the elements of interest.

  • Analysis: The instrument irradiates the sample with X-rays, causing the atoms within the sample to emit fluorescent X-rays.

  • Detection and Quantification: The detector measures the energy and intensity of the emitted fluorescent X-rays. Each element produces a characteristic set of X-rays, and the intensity of these X-rays is proportional to the concentration of the element in the sample. The elemental composition is then quantified using a calibration based on standards or a fundamental parameters approach.

Method Validation and Trustworthiness

In the context of drug development and manufacturing, every analytical method must be validated to ensure its reliability. The validation of these elemental analysis methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. Key validation parameters include:

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a certified reference material or by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

By rigorously validating the chosen analytical method against these parameters, researchers and drug development professionals can ensure the trustworthiness of their elemental analysis data.

Conclusion and Recommendations

The choice of an elemental analysis standard for this compound is contingent on the specific analytical need.

  • For accurate determination of the bulk chlorine content to ensure stoichiometric correctness, Combustion Analysis is the most reliable and direct method.

  • For screening for a wide range of potential elemental impurities , including trace metals and chlorine, ICP-MS offers unparalleled sensitivity, though it requires significant investment in equipment and sample preparation.

  • For rapid, high-throughput screening and quality control where speed and non-destructive analysis are paramount, XRF Spectroscopy is an excellent choice.

A comprehensive quality control strategy may involve using XRF for rapid incoming raw material screening, followed by Combustion Analysis for definitive chlorine content determination and ICP-MS for the validation of impurity profiles at key stages of the drug development process.

References

  • Hyslop, N. P., Rosales, C. M. F., Weber, F., Dombek, T. L., Levine, K., McWilliams, A., & Spada, N. J. (2024). A Comparison of XRF and ICP-MS for PM2.5 Elemental Analysis in the Chemical Speciation Network. EM: The Magazine for Environmental Managers, June 2024.
  • Efficiency Scientific Instrument Co., Ltd. (2021, May 26). Portable XRF Analyzer used for testing ORGANIC CHLORIDES IN CRUDE BY ASTM D4929 PART C. Retrieved from [Link]

  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Retrieved from [Link]

  • AZoM. (2025, August 1). How XRF Compares to ICP for Battery Elemental Analysis. Retrieved from [Link]

  • AZoM. (2020, November 5). Using XRF to Analyze Total Chlorine at 1500 W. Retrieved from [Link]

  • SPECTRO Analytical Instruments. (n.d.). Elemental Analysis of Low Chlorine in Oil Following ASTM D4929C Using the SPECTROCUBE ED-XRF. Retrieved from [Link]

  • Prophecy Market Insights. (2025, November 17). Elemental Analysis Market Size, Share and Forecast, 2025-2032. Retrieved from [Link]

  • Drawell. (2023, October 23). ICP-OES vs. XRF: What are the Key Differences. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry. (2024, September 13). Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Total Chlorine in Solid Recovered Fuels Using High-Temperature Combustion and Coulometric Titration (EN). Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of Isopropyl 2,6-dichloroisonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Isopropyl 2,6-dichloroisonicotinate, a halogenated organic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Hazard Recognition

Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound and its derivatives. While a specific Safety Data Sheet (SDS) for the isopropyl ester was not identified in the search results, data for the parent compound, 2,6-dichloroisonicotinic acid, indicates that it can cause skin and serious eye irritation.[1] Halogenated organic compounds as a class require careful handling due to their potential toxicity and environmental persistence.

Core Principles of Safe Handling:

  • Consult the SDS: Always refer to the manufacturer-provided Safety Data Sheet (SDS) for specific information on hazards, handling, and emergency procedures.[2] The SDS will provide the most detailed and substance-specific safety information.

  • Personal Protective Equipment (PPE): At a minimum, wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][4] If there is a risk of generating vapors or aerosols, use a chemical fume hood and consider respiratory protection.[5][6]

  • Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7][8]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound due to the presence of chlorine atoms on the pyridine ring.[9][10] This classification is crucial as it dictates the appropriate disposal pathway.

Actionable Steps:

  • Segregate Waste Streams: Never mix halogenated organic wastes with non-halogenated organic or aqueous wastes.[3][9] Mixing can lead to dangerous reactions and complicates the disposal process.

  • Labeling: Clearly label the waste container as "Halogenated Organic Waste" and list this compound as a component.[3][9] Include the approximate concentration and volume. Accurate labeling is a legal requirement and essential for the safety of waste handlers.

  • Container Selection: Use a designated, compatible, and leak-proof container for halogenated organic waste.[3][7] Ensure the container is kept tightly closed when not in use.[5][7][11]

Disposal Procedures: A Step-by-Step Protocol

The disposal of this compound must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

For Small Laboratory Quantities:

  • Collection: Carefully transfer the waste this compound, including any contaminated materials (e.g., pipette tips, wipes), into the designated and labeled halogenated organic waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from heat, sparks, and open flames.[7]

  • Institutional Pickup: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. They are equipped to transport and manage the final disposal process.

For Spills and Contaminated Materials:

  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[14]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8] Do not use combustible materials like sawdust.[7]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[5][11]

  • Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Disposal: The collected spill material is now considered halogenated hazardous waste and must be disposed of through your institution's EHS program.

Approved Disposal Technologies

As a halogenated organic compound, this compound is subject to specific treatment technologies to ensure its safe destruction. Land disposal of halogenated organic compounds is heavily restricted.[15][16] The most common and environmentally sound disposal method is incineration at a licensed hazardous waste facility.[9][17] High-temperature incineration with appropriate scrubbers can effectively destroy the compound and prevent the release of harmful byproducts.[17]

Data Summary Table

ParameterInformationSource
Chemical Classification Halogenated Organic Compound[9][10]
Primary Hazards Skin and eye irritation (based on parent compound)[1]
Required PPE Gloves, safety glasses/goggles, lab coat[3][4]
Handling Area Well-ventilated area, chemical fume hood[6][7][8]
Waste Segregation Collect in a dedicated, labeled "Halogenated Organic Waste" container[9]
Primary Disposal Method Incineration by a licensed hazardous waste facility[9][17]

Logical Flow for Disposal Decision Making

DisposalWorkflow cluster_prep Preparation & Characterization cluster_collection Collection & Segregation cluster_disposal Final Disposal start Identify Waste as this compound characterize Characterize as Halogenated Organic Waste start->characterize ppe Don Appropriate PPE characterize->ppe segregate Segregate from other waste streams ppe->segregate container Use labeled, compatible container segregate->container store Store in Satellite Accumulation Area container->store ehs Contact EHS for Pickup store->ehs incineration Transport to Licensed Facility for Incineration ehs->incineration caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the chemical's hazards, diligently segregating waste streams, and adhering to established institutional and regulatory protocols, researchers can ensure that these materials are managed in a way that protects both human health and the environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Rust-Oleum Corp. (2011). Material Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • United States Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Lab Manager. (2020). The OSHA Laboratory Standard.
  • Unknown. (n.d.).
  • CymitQuimica. (2024). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan.
  • e-CFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • ChemPoint.com. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Global Chemie ASCC Limited. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology. (2018). Safety Data Sheet.
  • United States Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Federal Register. (2000). Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities.
  • PubChem. (n.d.). 2,6-Dichloroisonicotinic acid.
  • PureSynth. (n.d.). 2,6-Dichloroisonicotinic Acid 98.0%(GC).
  • Chem-Impex. (n.d.). 2,6-Dichloroisonicotinic acid.
  • United States Environmental Protection Agency. (1986). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
  • e-CFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • United States Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • MedChemExpress. (n.d.). 2,6-Dichloroisonicotinic acid (Dichloropyridinecarboxylicacid).
  • PubMed. (2006). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.